3-Bromo-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWPTPHMIYYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360868 | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-79-0 | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methylpyridine
CAS Number: 38749-79-0
Introduction
3-Bromo-2-methylpyridine, also known as 3-bromo-2-picoline, is a heterocyclic organic compound with the CAS number 38749-79-0.[1][2] It is a substituted pyridine (B92270) derivative that serves as a crucial and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[3][4] The molecular structure, featuring an electron-deficient pyridine ring activated by a methyl group and possessing a reactive bromine atom, allows it to participate in a wide array of chemical transformations.[3] The bromine atom acts as an excellent leaving group and is particularly amenable to modern transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[3][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It is typically an oily free base at room temperature, though it is also available as a more stable, crystalline hydrochloride salt (CAS 777944-57-7) to improve handling and solubility in polar protic solvents.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38749-79-0 | [1] |
| Molecular Formula | C₆H₆BrN | [1][3][6] |
| Molecular Weight | 172.02 g/mol | [1][2][7][8][9] |
| Appearance | Colorless oil or solid | [5][7][10] |
| Density | 1.495 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.5604 | [7][8] |
| Flash Point | 78.9 °C (174.0 °F) - closed cup | [8] |
| XLogP3 | 1.9 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃): δ: 2.67 (3H, s), 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), 8.40-8.44 (1H, m).[10][11]
-
Other Spectroscopic Data: ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are also available through various chemical data providers.[12] Common fragmentation pathways in mass spectrometry involve the loss of a bromine atom or HBr.[5]
Synthesis and Purification
Several synthetic routes to this compound have been established, each with distinct advantages and challenges.
Synthesis Routes
-
Direct Bromination of 2-Methylpyridine (B31789): This is a common approach involving the electrophilic substitution of 2-methylpyridine (2-picoline). The reaction is often challenged by the directing effects of the methyl group and the pyridine nitrogen, which can lead to a mixture of isomers, necessitating careful purification.[3][5]
-
Via Nitropyridine Intermediates: A more regioselective method starts with 2-chloro-3-nitropyridine. This multi-step process involves the formation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target bromide.[5]
-
From Dibrominated Precursors: Another strategy utilizes a bromine/lithium exchange on 2,3-dibromopyridine. Treatment with n-butyllithium at low temperatures results in a preferential lithium-halogen exchange at the 2-position. The resulting lithiated intermediate is then quenched with a methylating agent like methyl iodide to yield this compound.[5]
Experimental Protocol: Direct Bromination of 2-Methylpyridine
The following protocol is based on a representative procedure for the direct bromination of 2-methylpyridine.[10][11]
Materials:
-
2-Methylpyridine (2-picoline)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Concentrated hydrochloric acid (HCl)
-
8 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g). Stir the resulting mixture at 100°C.[10][11]
-
Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour. Continue stirring the mixture for an additional 30 minutes.[10][11]
-
Work-up: After cooling, carefully pour the reaction mixture into ice water. Acidify the mixture by adding concentrated hydrochloric acid.[10][11]
-
Extraction & Neutralization: Wash the acidified solution with ethyl acetate to remove non-basic impurities. Basify the remaining aqueous layer with an 8 M aqueous sodium hydroxide solution.[10][11]
-
Final Extraction: Extract the product from the basified aqueous layer using diethyl ether. Wash the combined organic extracts with saturated brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[10][11]
-
Purification: Purify the resulting residue (a colorless oil) by silica (B1680970) gel column chromatography, eluting with a hexane-diethyl ether mixture (e.g., 10:1 ratio), to yield the final product.[10][11]
Caption: General workflow for the synthesis and purification of this compound.
Purification Challenges
The direct bromination of 2-methylpyridine can produce a mixture of isomers, such as 2-methyl-5-bromopyridine and this compound. These isomers may have very close boiling points, making separation by traditional distillation difficult. Therefore, high-performance liquid chromatography (HPLC) or column chromatography with a suitable mobile phase (e.g., petroleum ether and ether) is often employed for effective separation and purification on a laboratory scale.[4]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing more complex molecules.[5]
Key Reactions: Palladium-Catalyzed Cross-Coupling
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]
-
Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters) to form biaryl structures.[3][5] This reaction is widely used in the synthesis of pharmaceuticals.
-
Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities into the pyridine ring.[5]
-
Stille Coupling: Reacts with organostannanes.[3]
-
Heck Reaction: Couples with alkenes.[3]
These reactions are instrumental in building the molecular scaffolds required in drug discovery and materials science.[3][5]
Caption: this compound as a key intermediate in cross-coupling reactions.
Applications in Research and Development
This compound is a valuable building block in several areas:
-
Pharmaceuticals: It is used in the synthesis of various bioactive molecules and drug candidates.[4] Medicinal chemists use it to introduce a functionalized pyridine moiety into target molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] It has been employed in the development of drugs targeting inflammation, pain, and certain cancers.[3] One study identified it as a potential inhibitor of the cannabinoid type 1 receptor.[2]
-
Agrochemicals: The compound serves as a precursor in the synthesis of novel pesticides and herbicides.[3][13]
-
Organic Synthesis: Beyond cross-coupling, it can be converted to other useful intermediates, such as the corresponding pyridine carboxaldehyde via peroxide-initiated NBS gem-dibromination followed by hydrolysis.[7][8][11]
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.[14]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][15] |
| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1][15] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[16] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[14][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[14]
-
Handling: Use only in a well-ventilated area or outdoors.[6][14] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[6][14] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a cool, well-ventilated place.[6][14] Keep the container tightly closed and store locked up.[14][16] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[17]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][14]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6][14]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][14]
-
-
Fire Fighting: Use CO₂, dry chemical, or foam for extinction.[14]
Conclusion
This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of a diverse range of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing novel and impactful chemical entities.
References
- 1. This compound | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 38749-79-0 | FB15760 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound Hydrochloride [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 38749-79-0 [chemicalbook.com]
- 12. This compound(38749-79-0) 1H NMR spectrum [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. medchemexpress.com [medchemexpress.com]
3-Bromo-2-picoline chemical structure and properties
An In-depth Technical Guide to 3-Bromo-2-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-picoline (also known as 3-Bromo-2-methylpyridine), a pivotal heterocyclic intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Chemical Structure and Identification
3-Bromo-2-picoline is a substituted pyridine (B92270) ring with a bromine atom at the 3-position and a methyl group at the 2-position. This arrangement is key to its reactivity, with the electron-deficient pyridine ring, the activating methyl group, and the versatile bromine atom enabling a wide range of chemical transformations.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| Synonyms | 3-Bromo-2-picoline, 2-methyl-3-bromopyridine[2][3][4] |
| CAS Number | 38749-79-0[2][3][5] |
| Molecular Formula | C₆H₆BrN[2][3][5] |
| Molecular Weight | 172.03 g/mol (or 172.02)[2] |
| InChI | InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3[2] |
| InChIKey | AIPWPTPHMIYYOX-UHFFFAOYSA-N[2] |
| SMILES | Cc1ncccc1Br[2] |
Physicochemical Properties
3-Bromo-2-picoline is typically a colorless to light orange or yellow clear liquid at room temperature. Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Liquid (at 20°C) | |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Boiling Point | 76 °C at 17 mmHg | |
| Density | 1.495 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5604 | |
| Flash Point | 79 °C (174.2 °F) - closed cup |
| XLogP3 | 1.9 |[2] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-2-picoline is a critical process for its application in various fields. Direct bromination of 2-methylpyridine (B31789) (2-picoline) is a common method, although it often results in a mixture of isomers, primarily this compound and 5-bromo-2-methylpyridine, which can be challenging to separate due to their similar boiling points.[4][6] Multi-step synthetic strategies are also employed to overcome low yield and selectivity issues.[4][6]
Experimental Protocol: Direct Bromination of 2-Picoline
This protocol is based on a method described for the synthesis of this compound.[5]
Objective: To synthesize this compound via direct bromination of 2-methylpyridine.
Materials:
-
2-Methylpyridine (2-picoline) (46.6 g)
-
Aluminum chloride (200 g)
-
Bromine (40.0 g)
-
Ice water
-
Concentrated hydrochloric acid
-
8 mol/L aqueous sodium hydroxide (B78521) solution
-
Diethyl ether
-
Saturated brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a reaction vessel containing aluminum chloride (200 g), slowly add 2-methylpyridine (46.6 g) dropwise.
-
Heat the mixture to 100°C and stir.
-
While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour.
-
Continue stirring the mixture at 100°C for an additional 30 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the resulting solution with ethyl acetate.
-
Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the ether extract with saturated brine.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield this compound as a colorless oil. (Reported yield: 5.09 g, 12%).[5]
Caption: Workflow for the synthesis of 3-Bromo-2-picoline.
Chemical Reactivity and Applications
3-Bromo-2-picoline is a valuable building block due to the reactivity of its carbon-bromine bond.[6] The bromine atom serves as an excellent leaving group, making the compound a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[1][6]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form biaryl structures.[6]
-
Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities.[6]
-
Other Transformations: Can be converted to the corresponding pyridine carboxaldehyde through NBS gem-dibromination followed by hydrolysis.[7]
These reactions are fundamental in constructing complex molecular scaffolds, which is crucial in drug discovery and materials science.[6]
Caption: Reactivity pathways of 3-Bromo-2-picoline.
Applications: 3-Bromo-2-picoline serves as a key intermediate in the synthesis of:
-
Pharmaceuticals: It is used in the development of drugs, including those targeting neurological disorders.[8][9][10]
-
Agrochemicals: Employed in the formulation of herbicides and fungicides.[8][10]
-
Other Industries: Used in the production of dyes, spices, and specialty polymers.[4][5][8][10]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 3-Bromo-2-picoline.
Table 3: ¹H NMR Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |
|---|---|---|---|---|
| 2.67 ppm | s (singlet) | 3H | -CH₃ | [5] |
| 6.98-7.03 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |
| 7.78-7.82 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |
| 8.40-8.44 ppm | m (multiplet) | 1H | Pyridine Ring H | [5] |
Solvent: CDCl₃
Infrared (IR) Spectroscopy: While specific peak data is not provided in the search results, the IR spectrum of 3-Bromo-2-picoline is expected to show characteristic peaks for:
-
C-H stretching (aromatic and aliphatic)
-
C=N and C=C stretching from the pyridine ring
-
C-Br stretching
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Safety and Handling
3-Bromo-2-picoline is considered a hazardous chemical and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Class | Category | Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 1 / 2A | H318/H319: Causes serious eye damage/irritation[2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
Handling and Storage:
-
Handling: Wear protective gloves, clothing, and eye/face protection.[11][12][13] Use only in a well-ventilated area and avoid breathing vapors or mist.[11][13] Keep away from heat, sparks, and open flames.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store locked up.[11][13] Recommended storage is in a cool and dark place, below 15°C.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound Hydrochloride [benchchem.com]
- 7. This compound | 38749-79-0 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylpyridine from 2-Picoline
Introduction
This compound (also known as 3-bromo-2-picoline) is a pivotal heterocyclic organic compound with the chemical formula C₆H₆BrN. Its structure, featuring an electron-deficient pyridine (B92270) ring with a methyl group and a bromine atom, makes it a highly versatile intermediate in organic synthesis.[1] The bromine atom serves as an excellent leaving group and a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are fundamental for constructing the complex molecular scaffolds required in medicinal chemistry and materials science, making the efficient and regioselective synthesis of this compound a topic of significant interest.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound starting from 2-picoline, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Synthesis Strategies: A Comparative Overview
The synthesis of this compound from 2-picoline can be approached via two distinct strategies:
-
Direct Electrophilic Bromination: This is the most straightforward approach, involving the direct reaction of 2-picoline with a brominating agent. However, this method is hampered by poor regioselectivity and low yields.
-
Multi-Step Regioselective Synthesis: A longer but more controlled pathway that proceeds through key intermediates, such as 2-methyl-3-aminopyridine, to ensure the bromine atom is installed at the desired position. This route generally offers higher yields of the target isomer.
Method 1: Direct Bromination of 2-Picoline
Direct bromination of 2-picoline is an electrophilic aromatic substitution. Because the pyridine ring is electron-deficient, the reaction requires harsh conditions, including high temperatures and the use of a Lewis acid catalyst like aluminum chloride to polarize the bromine molecule and increase its electrophilicity.[2] A significant drawback of this method is the formation of a mixture of isomers, primarily this compound and 5-bromo-2-methylpyridine, which are very difficult to separate due to their close boiling points.[2]
Experimental Protocol: Direct Bromination
The following protocol is based on a documented industrial synthesis.
-
Reaction Setup: To 200 g of aluminum chloride (AlCl₃) in a suitable reaction vessel, slowly add 46.6 g of 2-methylpyridine (B31789) (2-picoline) dropwise.
-
Heating: Heat the mixture with stirring to 100°C.
-
Bromination: While maintaining the temperature at 100°C, add 40.0 g of bromine (Br₂) dropwise over a period of one hour.
-
Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.
-
Work-up:
-
After cooling, carefully pour the reaction mixture into ice water.
-
Acidify the solution with concentrated hydrochloric acid (HCl).
-
Wash the acidic aqueous solution with ethyl acetate (B1210297) to remove non-basic impurities.
-
Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Extract the product with diethyl ether. The combined ether extracts are then washed with saturated brine and dried over anhydrous sodium sulfate.
-
-
Purification: Concentrate the dried extract under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield this compound as a colorless oil.
The reported yield for this procedure is approximately 12%.[2]
Logical Workflow for Direct Bromination
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylpyridine Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-2-methylpyridine in its liquid state. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. This document summarizes essential quantitative data, outlines typical experimental protocols for property determination, and presents a logical workflow for quality assessment.
Core Physical and Chemical Properties
This compound, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position.
Table 1: Summary of Quantitative Physical Data for this compound
| Property | Value | Notes | Source(s) |
| Molecular Formula | C6H6BrN | [2][3] | |
| Molecular Weight | 172.02 g/mol | [2][3] | |
| Appearance | Colorless to light yellow or light orange clear liquid | [2] | |
| Density | 1.495 g/mL at 25 °C | Some sources indicate 1.073 g/mL, which is likely an error. The value of 1.495 g/mL is more consistent across multiple sources. | [1][2] |
| Boiling Point | 76 °C at 17 mmHg | Approximately 173 °C at atmospheric pressure. | [4] |
| Refractive Index (n20/D) | 1.5604 - 1.5823 | The refractive index is a measure of the bending of a ray of light as it passes through the substance. | [1] |
| Flash Point | 78.9 °C (174.0 °F) | Closed cup method. This indicates that the substance is a combustible liquid. | [1] |
| Purity | >97% (GC) | Purity is typically determined by gas chromatography. | [1] |
| Solubility | Soluble in DMSO | Soluble in many organic solvents. | [2] |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | For long-term storage, -20°C is recommended for the pure form. | [2] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for key experiments to determine the physical properties of liquid this compound. These are generalized protocols that are standard in organic chemistry laboratories.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a pycnometer.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed empty (m1).
-
It is then filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).
-
The volume of the pycnometer (V) is calculated using the weight of the water: V = (m2 - m1) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m3 - m1) / V.
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, the boiling point can be determined using the Siwoloboff method.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.
-
Procedure:
-
A small amount of this compound is placed in the sample tube.
-
The capillary tube, with its open end downwards, is placed inside the sample tube.
-
The sample tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. For boiling points at reduced pressure, a vacuum distillation apparatus is used.
-
Determination of Refractive Index
The refractive index is a fundamental physical property of a substance and can be used to identify and assess the purity of a sample. It is measured using a refractometer.
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), maintained by the water bath.
-
The light source is switched on, and the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the scale.
-
Logical Workflow for Quality Control
As this compound is a reagent used in synthesis, ensuring its purity and identity is critical. The following diagram illustrates a typical quality control workflow.
Caption: Quality Control Workflow for this compound.
References
An In-Depth Technical Guide to 3-Bromo-2-methylpyridine
This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate quick reference and deeper understanding of this compound's characteristics.
Core Compound Data
This compound, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its fundamental properties are crucial for its application in various chemical syntheses.
Quantitative Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN | [1][2][3][4][5] |
| Molecular Weight | 172.02 g/mol | [1][2][3][4][5] |
| CAS Number | 38749-79-0 | [1][3][4] |
| Density | 1.495 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5604 | [1] |
| Physical State | Reported as both liquid and solid at room temperature | [1] |
| InChI Key | AIPWPTPHMIYYOX-UHFFFAOYSA-N | [1][3] |
| SMILES | Cc1ncccc1Br | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of this compound are outlined below.
1. Synthesis of this compound from 2-Methylpyridine (B31789) [6]
This protocol describes a method for the bromination of 2-methylpyridine.
-
Step 1: Preparation: Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).
-
Step 2: Heating and Bromination: Stir the mixture continuously while heating to 100°C.
-
Step 3: Bromine Addition: While maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over a one-hour period.
-
Step 4: Reaction Completion: Continue stirring the mixture for an additional 30 minutes after the bromine addition is complete.
-
Step 5: Quenching and Acidification: Cool the reaction mixture and pour it into ice water. Acidify the mixture by adding concentrated hydrochloric acid.
-
Step 6: Extraction: Alkalize the aqueous layer and extract it with ether. Wash the ether extract with a saturated brine solution and dry it with anhydrous sodium sulfate.
-
Step 7: Purification: Concentrate the extract under reduced pressure. Purify the resulting residue using silica (B1680970) gel column chromatography with a hexane-ether (10:1) eluent to yield this compound as a colorless oil.[6]
2. Application: Conversion to 2-Methyl-3-pyridinecarboxaldehyde [1][6]
This compound is a useful intermediate for synthesizing the corresponding pyridine carboxaldehyde.
-
Methodology: The conversion is achieved through a peroxide-initiated N-Bromosuccinimide (NBS) gem-dibromination reaction, which is then followed by hydrolysis to yield the final aldehyde product.[1][6] This process leverages the methyl group at the 2-position for functional group transformation.
Molecular Property Visualization
The following diagram illustrates the key molecular identifiers and properties of this compound.
Figure 1: Key molecular properties of this compound.
References
Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 3-Bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring an electron-deficient pyridine (B92270) ring activated by a methyl group and functionalized with a bromine atom, provides a rich platform for chemical transformations. The carbon-bromine (C-Br) bond is the key locus of reactivity, serving as an excellent handle for a wide array of synthetic modifications.[1][2] This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions, other functionalization methods, detailed experimental protocols, and quantitative data.
The bromine atom at the 3-position is an effective leaving group and a prime participant in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck couplings, are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds.[1][2] Such transformations are essential for building the intricate molecular scaffolds required for the development of novel pharmaceuticals and functional materials. This document serves as a technical resource, summarizing key reactions, providing detailed experimental procedures, and presenting quantitative data to aid researchers in leveraging the synthetic potential of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.[1] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.[3] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Quantitative Data for Buchwald-Hartwig Amination
Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference Amine (general) Pd₂(dba)₃ (1.5) BINAP (3) NaOtBu (2.0) Toluene 100 4-24 - [5] Cyclohexane-1,2-diamine Pd₂(dba)₃ (0.18 mmol) BINAP (0.35 mmol) NaOtBu (25 mmol) Toluene 80 4 60 [6] Morpholine Pd₂(dba)₃ (2) XPhos (8) LiHMDS (2.5) THF 65 16 40 [7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of bromopyridines.[5][6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 3 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100°C).
-
Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether. Wash with brine, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting product by recrystallization or column chromatography.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methylpyridine is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile intermediate for the construction of complex molecular architectures. Its utility is significantly influenced by its form, either as a free base or a hydrochloride salt. This technical guide provides an in-depth comparison of the physicochemical properties, synthesis, and applications of this compound in both its salt and free base forms. Detailed experimental protocols for its synthesis and a key cross-coupling reaction are presented, alongside a discussion of its role in the development of therapeutic agents, exemplified by its use in the synthesis of combretastatin (B1194345) A4 analogues.
Physicochemical Properties: A Comparative Analysis
The hydrochloride salt and free base of this compound exhibit distinct physicochemical properties that dictate their handling, storage, and application in synthetic chemistry. The salt form is a stable, crystalline solid, offering advantages in purification and long-term storage, while the free base is an oily liquid at room temperature.[1] A key differentiator is the enhanced solubility of the hydrochloride salt in aqueous and polar protic solvents, a crucial factor for reactions in various media and for improving dissolution rates in pharmaceutical research.[1]
| Property | This compound Hydrochloride Salt | This compound Free Base |
| Molecular Formula | C₆H₇BrClN | C₆H₆BrN |
| Molecular Weight | 208.48 g/mol [1] | 172.02 g/mol [2] |
| CAS Number | 777944-57-7[1] | 38749-79-0[2] |
| Physical State | Crystalline Solid[1] | Oily Liquid at Room Temperature[1] |
| Melting Point | Data not available | Not applicable |
| Boiling Point | Not applicable | 76 °C at 17 mmHg[3] |
| Density | Data not available | 1.495 g/mL at 25 °C[4] |
| Solubility | Increased solubility in water and polar protic solvents[1] | Soluble in organic solvents |
| pKa (of conjugate acid) | Estimated to be lower than the free base | The pKa of the parent compound, 2-methylpyridine (B31789), is 5.94, suggesting this compound is a weak base. |
Synthesis and Preparation: Experimental Protocols
The synthesis of this compound and its subsequent conversion to the hydrochloride salt are critical processes for its utilization in research and development.
Synthesis of this compound (Free Base)
Two primary routes for the synthesis of the free base are commonly employed: direct bromination of 2-methylpyridine and a multi-step synthesis involving a Sandmeyer-type reaction.
Method 1: Direct Bromination of 2-Methylpyridine
This method involves the direct reaction of 2-methylpyridine with bromine in the presence of a Lewis acid catalyst.
-
Materials: 2-methylpyridine, aluminum chloride, bromine, ice water, concentrated hydrochloric acid, ethyl acetate, 8 M sodium hydroxide (B78521) solution, diethyl ether, saturated brine, anhydrous sodium sulfate.
-
Procedure:
-
Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) while stirring at 100°C.[5]
-
Maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over 1 hour.[5]
-
Continue stirring for an additional 30 minutes.[5]
-
After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.[5]
-
Wash the resulting solution with ethyl acetate.[5]
-
Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.[5]
-
Extract the product with diethyl ether.[5]
-
Wash the ether extract with saturated brine and dry over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure.[5]
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield this compound as a colorless oil.[5]
-
Method 2: Multi-step Synthesis from Diethyl Malonate and 2-Chloro-3-nitropyridine
This route involves condensation, amination (reduction), and a subsequent bromination (Sandmeyer-type reaction).
-
Step 1: Condensation/Decarboxylation: React diethyl malonate with an alkali metal to form a salt, followed by a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine.[1]
-
Step 2: Amination (Reduction): Hydrogenate the resulting 2-methyl-3-nitropyridine (B124571) intermediate to 2-methyl-3-aminopyridine using a Pd/C catalyst under hydrogen pressure in an autoclave.[1]
-
Step 3: Bromination (Sandmeyer-type reaction): Convert 2-methyl-3-aminopyridine to this compound.[1]
Preparation of this compound Hydrochloride Salt
The hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.
-
Materials: Purified this compound, suitable solvent (e.g., diethyl ether, isopropanol), hydrochloric acid solution (e.g., HCl in ether, concentrated HCl).
-
General Procedure:
-
Dissolve the purified this compound free base in a suitable organic solvent.[1]
-
Treat the solution with a solution of hydrochloric acid. The acidification step is often integrated into the work-up of the free base synthesis.[1]
-
The hydrochloride salt will typically precipitate out of the solution.[1]
-
Collect the resulting crystalline solid by filtration.[1]
-
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in forming biaryl structures.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
-
Materials: this compound, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents), solvent (e.g., 1,4-dioxane (B91453)/water, DMF, toluene/ethanol).
-
Procedure (Conventional Heating):
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Procedure (Microwave-Assisted):
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst.
-
Add the chosen solvent system and seal the vial.
-
Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the conventional heating protocol.
-
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. This compound | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Harnessing 3-Bromo-2-methylpyridine: A Core Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
3-Bromo-2-methylpyridine is a versatile heterocyclic building block that has become indispensable in medicinal chemistry. Its strategic placement of a bromine atom and a methyl group on the pyridine (B92270) ring allows for regioselective functionalization, making it a valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 3-position serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the 2-methyl group can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the key applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors and GABA-A receptor modulators.
Key Synthetic Transformations
The reactivity of the carbon-bromine bond in this compound is central to its utility, enabling the formation of carbon-carbon and carbon-nitrogen bonds through several powerful cross-coupling reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed reactions are fundamental to modern drug discovery, and this compound is an excellent substrate for several of these transformations.[1]
-
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling this compound with various organoboron compounds.[1][2] This method is crucial for constructing the core scaffolds of many kinase inhibitors.
-
Sonogashira Coupling: The Sonogashira coupling facilitates the introduction of alkyne functionalities by reacting this compound with terminal alkynes.[1][3] This reaction is instrumental in creating linear scaffolds and providing access to further chemical modifications.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of numerous biologically active compounds, including those targeting GABAA receptors.[4][5]
Case Study 1: Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[6] this compound is a key precursor in the synthesis of various kinase inhibitors.[7] The pyridine scaffold can effectively interact with the hinge region of the kinase active site.[6]
Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
A common strategy involves the Suzuki coupling of this compound with a boronic acid derivative of a pyrimidine (B1678525) core.
Quantitative Data for Suzuki Coupling
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | Good |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
Table adapted from data found in search results.[2][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-Bromo-3-methylpyridine (1.0 mmol), 4-Nitrophenylboronic acid (1.2 mmol), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol).
-
Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) and water, separate the organic layer, extract the aqueous layer with ethyl acetate, combine organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Bromo-2-methylpyridine is a versatile heterocyclic intermediate that has garnered significant attention in the agrochemical industry. Its unique structural features, particularly the reactive bromine atom at the 3-position and the methyl group at the 2-position of the pyridine (B92270) ring, make it a valuable scaffold for the synthesis of a diverse range of potent herbicides, fungicides, and insecticides.[1][2][3] The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities. This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, detailing key chemical reactions, experimental protocols, and quantitative data to support researchers in this field.
The pyridine ring is a common motif in numerous successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets.[4] The introduction of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[5] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this intermediate.
Key Chemical Transformations
The synthetic utility of this compound in agrochemical synthesis is primarily centered around the reactivity of the carbon-bromine bond. The most prominent transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between the pyridine ring and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl compounds, a common structural feature in many modern pesticides.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce a wide range of substituents at the 3-position of the pyridine ring.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-2-methylpyridine.
Exemplary Synthesis of a Pyridine-Based Agrochemical Scaffold
The following section details a representative, multi-step synthesis of a hypothetical agrochemical scaffold starting from this compound. This example illustrates a common synthetic strategy used in the development of novel pesticides.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel pyridine-based agrochemicals: a review | CoLab [colab.ws]
- 3. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 38749-79-0 | FB15760 [biosynth.com]
- 6. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles governing electrophilic substitution reactions on bromopyridine isomers. The interplay between the electron-withdrawing nature of the pyridine (B92270) nitrogen and the dual electronic effects of the bromine substituent creates a nuanced landscape of reactivity and regioselectivity. Understanding these core mechanisms is paramount for the strategic design and synthesis of novel pyridine-based compounds in medicinal chemistry and materials science.
Electronic Landscape of Bromopyridines
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's influence is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine atom further modulates this electronic environment. Bromine acts as an electron-withdrawing group through induction (-I effect) but can also donate electron density through resonance (+M effect) via its lone pairs. This duality dictates the outcome of electrophilic substitution reactions.
-
Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the pyridine ring, further deactivating it towards electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring, partially offsetting the inductive deactivation. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.
The position of the bromine atom on the pyridine ring significantly influences the regiochemical outcome of electrophilic substitution. The interplay between the deactivating effect of the nitrogen and the directing effects of the bromine leads to distinct product distributions for each isomer.
Regioselectivity in Electrophilic Substitution
The site of electrophilic attack is determined by the stability of the resulting intermediate, the sigma complex (or arenium ion). The positions that can best stabilize the positive charge will be the most favored.
2-Bromopyridine
In 2-bromopyridine, the nitrogen atom strongly deactivates the C2, C4, and C6 positions. The bromine at C2 further deactivates the ring. Electrophilic attack is generally disfavored but, when forced, primarily occurs at the C5 position. This is because the intermediate sigma complex for C5 attack avoids placing the positive charge on the carbon adjacent to the electronegative nitrogen atom and benefits from the resonance contribution of the bromine atom.
3-Bromopyridine (B30812)
3-Bromopyridine is the most reactive of the isomers towards electrophilic substitution. The nitrogen deactivates the C2, C4, and C6 positions. The bromine at C3 directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine). However, attack at C2 is disfavored due to its proximity to the ring nitrogen. Therefore, electrophilic substitution on 3-bromopyridine preferentially occurs at the C5 position, which is meta to the bromine and avoids the strong deactivating influence of the nitrogen at the other positions. Nitration of 3-bromopyridine, for instance, yields 3-bromo-5-nitropyridine (B95591) as the major product.
4-Bromopyridine
For 4-bromopyridine, the nitrogen deactivates the α-positions (C2, C6) and the γ-position (C4). The bromine at C4 directs to the ortho positions (C3, C5). Consequently, electrophilic attack is most likely to occur at the C3 or C5 positions.
A visual representation of the directing effects is provided below.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds. Pyridine (B92270) moieties are key structural motifs in numerous biologically active molecules and approved drugs. However, the Suzuki-Miyaura coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can lead to catalyst inhibition and lower yields.[1] This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine, a common building block in medicinal chemistry. It includes a summary of various reaction conditions, a detailed experimental protocol for a representative reaction, and visualizations of the experimental workflow and the catalytic cycle.
Data Presentation: Comparison of Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane (B91453) / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings. |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 95% EtOH | - | - | Moderate to Excellent | For dibromothiophenes with (hetero)arylboronic acids.[3] |
| Pd(dppf)Cl₂ | - | - | 65-100 | - | 5-89 | For pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids.[4] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (~4:1) | 85-95 | >15 | Moderate to Good | For 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids.[5] |
| Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | - | 74-82 | For aryl bromides with 2-pyridylboronate.[6] |
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is adapted from established methods for similar substrates.[2][5]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Phosphate (B84403) (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen/Argon manifold)
-
Magnetic stirrer and hot plate with an oil bath
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) has been consumed (typically 12-24 hours).[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation, offering tailored procedures for the synthesis of a diverse range of 2-methylpyridine (B31789) derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction enables the synthesis of substituted alkenes through the coupling of this compound with various olefins.[1]
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction with aryl bromides.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][5]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4) / CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 95 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.[8][9]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 2-bromopyridines.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Cyanation
The palladium-catalyzed cyanation of this compound provides a direct route to 2-methylnicotinonitrile, a valuable synthetic intermediate.
Data Presentation: Cyanation Reaction Conditions
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd₂(dba)₃ (1) | dppf (2) | K₂CO₃ (0.2) | DMA | 120 | 24 | 75 |
| 2 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12 | 88 |
| 3 | TMSCN | Pd(OAc)₂ (2) | dppf (4) | CuI (10 mol%) | Toluene | 110 | 18 | 82 |
Experimental Protocol: Cyanation
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Decision Tree for Reaction Condition Selection
Caption: Decision tree for selecting initial cross-coupling reaction conditions.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kbfi.ee [kbfi.ee]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where aryl and heteroaryl amines are common structural motifs.[3][4] The utility of this reaction stems from its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods like nucleophilic aromatic substitution.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromo-2-methylpyridine, a sterically hindered and electronically distinct heteroaryl halide. The proximity of the methyl group to the site of substitution presents unique challenges, making the careful selection of catalyst, ligand, base, and solvent critical for achieving high yields.[1][5] Sterically hindered phosphine (B1218219) ligands have proven to be remarkably effective for such challenging substrates.[1][6]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][5]
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the interplay of several factors:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[2]
-
Ligand: The choice of phosphine ligand is paramount. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating phosphines (e.g., BINAP, Xantphos) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[1][6][7]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) can be effective, particularly with base-sensitive substrates.[8][9]
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are standard choices to maintain a water-free environment and ensure solubility of the reaction components.[9]
Data Presentation: Reaction Conditions & Yields
The following table summarizes various conditions reported for the Buchwald-Hartwig amination of substituted bromopyridines, providing a comparative guide for reaction optimization.
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (1.0) | (±)-BINAP (2.0) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 | [10] |
| p-Toluidine | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ (1.5) | Toluene | 100 | - | 89 | [11] |
| Morpholine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS (2.4) | Toluene | 80 | 12-24 | High | [9] |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High | [12] |
| N-Methylaniline | Pd(OAc)₂ (1) | CM-phos (4) | K₂CO₃ (2.5) | t-BuOH | - | - | High | [13] |
Note: The table includes data for analogous bromopyridine systems to illustrate effective conditions, as specific data for this compound can be limited. These conditions serve as excellent starting points for optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography or recrystallization to yield the desired N-(2-methylpyridin-3-yl)amine.[10][12]
Visualizations
General Reaction Scheme
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic electronic materials. Pyridine derivatives are key structural motifs in a vast array of biologically active compounds. The Sonogashira coupling of 3-bromo-2-methylpyridine provides a direct and efficient route to synthesize 2-methyl-3-alkynylpyridines, which are versatile intermediates for the development of novel therapeutic agents and functional materials.
This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Sonogashira coupling of this compound with terminal alkynes.
Sonogashira Coupling: Reaction and Catalytic Cycle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Summary of Reaction Conditions for Sonogashira Coupling of Bromopyridines
The successful Sonogashira coupling of this compound is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Sonogashira coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5.0 mol%) | CuI (5.0 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | [1][2] |
| PdCl₂(PPh₃)₂ (5 mol%) | - | CuI (5 mol%) | Et₃N | DMF | 65 | - | Good to Excellent | [3] |
| Pd(PPh₃)₂Cl₂ | - | CuI | Diisopropylamine | THF | Room Temp | 3 | 89 | |
| Pd(PPh₃)₂Cl₂ (0.05 eq) | - | CuI (0.025 eq) | Diisopropylamine (7.0 eq) | THF | Room Temp | 3 | 89 | |
| Pd(PPh₃)₄ (0.15 eq) | - | CuI (0.3 eq) | Et₃N | THF/Et₃N (2:1) | Room Temp | 16 | 43-97 | [4] |
| Pd(OAc)₂ | XPhos | - | K₂CO₃ | DMF | 100 | - | High Conversion |
Detailed Experimental Protocol
This protocol is adapted from optimized conditions for the Sonogashira coupling of a structurally similar substrate, 2-amino-3-bromopyridine, and is expected to be highly effective for this compound.[1][2]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow:
Caption: General experimental workflow for the Sonogashira coupling reaction.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) trifluoroacetate (0.025 mmol, 8.3 mg), triphenylphosphine (0.05 mmol, 13.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Through the septum, add anhydrous dimethylformamide (DMF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 0.28 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture at this temperature for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-3-alkynylpyridine.
-
Troubleshooting
Low yields in Sonogashira couplings can arise from several factors. Here are some common issues and potential solutions:
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and homocoupling of the alkyne (Glaser coupling). Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. This can be caused by high temperatures or impurities. Consider lowering the reaction temperature or using a more stable palladium catalyst/ligand system.
-
Inactive Substrates: If this compound proves to be less reactive, increasing the reaction temperature, using a more electron-rich and bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos), or switching to a different palladium precursor may improve the yield.
-
Base Selection: The choice of base is crucial for the deprotonation of the terminal alkyne. While triethylamine is commonly used, other bases such as diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) in a suitable solvent can be explored.
Conclusion
The Sonogashira coupling provides an efficient and versatile method for the synthesis of 2-methyl-3-alkynylpyridines from this compound. The protocol detailed herein, utilizing a Pd(CF₃COO)₂/PPh₃ catalyst system with a CuI co-catalyst in DMF with Et₃N as the base, offers a reliable starting point for this transformation.[1][2] Optimization of the reaction conditions may be necessary depending on the specific terminal alkyne used. This methodology is a valuable tool for researchers in drug discovery and materials science for the construction of novel and complex heterocyclic molecules.
References
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3-Bromo-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents derived from pyridine-based structures, with a focus on the versatile precursor, 3-Bromo-2-methylpyridine. The following sections detail the synthetic pathways, key biological targets, and experimental protocols for assessing the anti-inflammatory potential of these compounds.
Introduction
Pyridine (B92270) derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including significant anti-inflammatory properties.[1] The strategic modification of the pyridine scaffold allows for the fine-tuning of activity against key inflammatory mediators. This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3]
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, the development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4] Additionally, the NF-κB and STAT3 signaling pathways are crucial in regulating the expression of pro-inflammatory genes, making them important targets for novel anti-inflammatory therapeutics.[5][6]
This document outlines the synthesis of a representative imidazo[1,2-a]pyridine (B132010) derivative and provides detailed protocols for evaluating its anti-inflammatory efficacy through in vitro and in vivo assays.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[7] Subsequent bromination at the C3 position yields a key intermediate for further functionalization. While direct synthesis from this compound is plausible through various organic transformations, a representative synthesis of a related analogue, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, is presented below, starting from 2-amino-4-methylpyridine (B118599).
Protocol for the Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: [7][8]
Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine (B1295337)
-
To a solution of 2-amino-4-methylpyridine (1.0 equivalent) in ethanol, add 3-chloro-2-butanone (B129570) (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield 2,7-dimethylimidazo[1,2-a]pyridine.
Step 2: Bromination to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
-
Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 equivalent) in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
Biological Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of the synthesized compounds can be assessed using a combination of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes, providing insights into their potency and selectivity.[4][9]
Protocol for In Vitro COX Inhibition Assay: [4]
-
Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 enzyme. Prepare stock solutions of the test compounds and a reference drug (e.g., Celecoxib) in DMSO and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme solution.
-
Add the test compound or reference drug at various concentrations.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][11][12]
Protocol for Carrageenan-Induced Paw Edema Assay: [10]
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Experimental Groups: Divide the animals into groups (n=6):
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)
-
Group II-IV: Test compound at different doses (e.g., 10, 20, 40 mg/kg, orally)
-
Group V: Reference drug (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Procedure:
-
Administer the vehicle, test compound, or reference drug to the respective groups.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Quantitative Data Summary
The following tables summarize representative data for the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives, demonstrating their potential as potent and selective COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives. [2][3][13][14]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Derivative 5e | >10 | 0.05 | >200 |
| Derivative 5f | >10 | 0.05 | >200 |
| Derivative 5j | >10 | 0.05 | >200 |
| Derivative 6f | 15.4 | 0.07 | 217 |
| Celecoxib | 5.2 | 0.06 | 86.7 |
Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in Carrageenan-Induced Rat Paw Edema. [13]
| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Derivative 5j | 12.38 (ED50) | 50 |
| Indomethacin | 10 | ~60 |
Visualizations
Signaling Pathways
Key inflammatory signaling pathways and points of inhibition.
Experimental Workflow
Workflow for synthesis and evaluation of anti-inflammatory agents.
References
- 1. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-2-methylpyridine as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-2-methylpyridine as a foundational building block in the synthesis of advanced functional materials. The unique electronic and structural properties of the 2-methylpyridine (B31789) core, combined with the versatility of the bromo substituent for cross-coupling reactions, make it an invaluable synthon for creating materials with tailored photophysical and electronic characteristics. This document outlines key applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and chemical sensors, complete with detailed experimental protocols and performance data.
Application in Phosphorescent OLEDs (PhOLEDs)
This compound is a crucial starting material for the synthesis of ligands used in phosphorescent iridium(III) and platinum(II) complexes, which are highly efficient emitters in OLEDs. The 2-methyl-3-pyridyl moiety can be incorporated into cyclometalating or ancillary ligands to fine-tune the photophysical properties of the resulting metal complexes, such as emission color, quantum yield, and excited-state lifetime.
A common strategy involves the Suzuki or Negishi cross-coupling of this compound with an appropriate aryl or heteroaryl boronic acid (or organozinc reagent) to form a bidentate ligand precursor. This ligand is then reacted with an iridium or platinum salt to form the final phosphorescent complex.
Workflow for the Synthesis of an Iridium(III) Emitter Precursor:
Caption: Synthetic workflow for an Iridium(III) complex.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylpyridine via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (B28343) (solvent)
-
Water (degassed)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes.
-
Add toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per 1 mmol of this compound).
-
Stir the mixture vigorously and heat to 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-methyl-3-phenylpyridine.
Catalytic Cycle for Suzuki Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Performance Data for PhOLEDs
The following table summarizes typical performance data for phosphorescent OLEDs incorporating ligands derived from substituted pyridines. These values are representative and can vary based on the specific ligand structure, ancillary ligands, and device architecture.
| Emitter Core | Ligand Type | EQEmax (%) | λem (nm) | CIE (x, y) |
| Iridium(III) | Phenylpyridine-based | ~25 | 510-530 (Green) | (0.32, 0.61) |
| Iridium(III) | Bipyridine-based | ~20 | 470-490 (Blue) | (0.15, 0.35) |
| Platinum(II) | Phenylpyridine-based | ~18 | 580-620 (Red) | (0.65, 0.34) |
Application in Organic Solar Cells (OSCs)
Derivatives of this compound can be employed in the synthesis of hole-transporting materials (HTMs) for perovskite and organic solar cells. The nitrogen atom in the pyridine (B92270) ring can act as a coordination site to passivate defects at the perovskite surface, while the extended π-conjugation, achieved through cross-coupling reactions, facilitates efficient hole transport.
Experimental Protocol: Synthesis of a Bipyridyl-based HTM Precursor
This protocol outlines a Negishi coupling reaction to form a 2,3'-bipyridine (B14897) derivative, a common core for HTMs.
Materials:
-
This compound (1.0 eq)
-
2-Bromopyridine (B144113) (1.1 eq)
-
n-Butyllithium (1.1 eq, in hexanes)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq, in THF)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ in THF.
-
Slowly transfer the 2-lithiopyridine solution to the ZnCl₂ solution at 0 °C and allow it to warm to room temperature over 1 hour.
-
-
Negishi Coupling:
-
In another flame-dried flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous THF.
-
Slowly add the prepared 2-pyridylzinc chloride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purify the crude product by column chromatography to obtain the 2-methyl-2,3'-bipyridine.
-
Representative Performance of Perovskite Solar Cells with Pyridine-based HTMs
The table below shows representative performance data for perovskite solar cells using different types of hole-transporting materials.
| HTM Type | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) |
| Spiro-OMeTAD (standard) | ~22 | 1.12 | 24.5 | 80 |
| Bipyridyl-based polymer | ~19 | 1.08 | 23.0 | 76 |
| Small molecule with pyridyl moiety | ~20 | 1.10 | 23.5 | 78 |
Application in Chemical Sensors
The pyridine nitrogen of this compound derivatives can serve as a binding site for metal ions. By functionalizing the pyridine ring with a fluorophore through cross-coupling reactions, fluorescent chemosensors can be designed. The binding of a metal ion to the pyridine nitrogen can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence (quenching or enhancement), which allows for the sensitive and selective detection of the target metal ion.
Logical Workflow for a Chemosensor:
Caption: Design and sensing mechanism of a pyridine-based fluorescent chemosensor.
Representative Sensing Performance
The performance of a fluorescent chemosensor is characterized by its selectivity and sensitivity (limit of detection).
| Target Ion | Sensor Core | Detection Limit (μM) | Response Type |
| Hg²⁺ | Pyridine-Pyrene | ~0.1 | Quenching |
| Cu²⁺ | Bipyridyl-Coumarin | ~1.5 | Ratiometric |
| Zn²⁺ | Pyridine-Anthracene | ~0.5 | Enhancement |
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. The performance data presented in the tables are representative values for similar classes of materials and are intended for comparative purposes. Actual performance will depend on the specific molecular design, synthesis, and device fabrication or testing conditions.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Laboratory Scale Synthesis and Work-up of Brominated Pyridines
This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-bromo, 3-bromo, and 4-bromopyridine (B75155). It includes methodologies for synthesis, work-up, and purification, along with critical safety information.
Introduction
Brominated pyridines are essential building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from their role as versatile intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. This allows for the introduction of diverse functionalities onto the pyridine (B92270) scaffold, a common core in many bioactive molecules.[1]
The synthesis of specific bromopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Consequently, direct bromination often requires harsh conditions and may lead to mixtures of products.[1][2] More selective and reliable methods, such as the Sandmeyer reaction starting from aminopyridines, are frequently employed, especially for the synthesis of 2- and 4-bromoisomers.[3][4]
This guide outlines common and effective laboratory-scale methods for the synthesis of the three primary isomers of monobromopyridine.
Overview of Synthetic Strategies
Several methods exist for the bromination of pyridines, with the choice depending on the desired isomer and the available starting materials.[1]
-
From Aminopyridines (Diazotization): This is a robust and widely used method, particularly for synthesizing 2-bromopyridine (B144113). The process involves the diazotization of an aminopyridine using a nitrite (B80452) source in the presence of hydrobromic acid and bromine, followed by the decomposition of the diazonium salt.[3][5]
-
Direct Electrophilic Bromination: The pyridine ring is resistant to electrophilic attack. Direct bromination with Br₂ typically requires high temperatures and the presence of oleum (B3057394) (fuming sulfuric acid) or a Lewis acid catalyst, and it preferentially yields 3-bromopyridine (B30812).[1][6][7]
-
From Pyridine N-Oxides: The N-oxide group activates the pyridine ring, facilitating electrophilic substitution at the 4-position. After bromination, the N-oxide group can be removed.[8]
-
Halogen-Lithium Exchange: This method involves treating a bromopyridine with an organolithium reagent (like n-BuLi) to form a lithiated pyridine intermediate, which can then react with various electrophiles.[9]
Comparative Summary of Synthesis Methods
The following table summarizes key quantitative data for the synthesis of different bromopyridine isomers.
| Product | Starting Material | Method | Key Reagents | Reaction Conditions | Typical Yield (%) |
| 2-Bromopyridine | 2-Aminopyridine (B139424) | Diazotization | HBr, Br₂, NaNO₂ | 0°C or lower | 86–92%[3][5] |
| 3-Bromopyridine | Pyridine | Direct Bromination | Br₂, H₂SO₄ (80-95%) | 130–140°C, 7-8 hours | ~65%[6][7] |
| 4-Bromopyridine | Pyridine | Direct Bromination | Br₂, FeBr₃ | 40–50°C, 1-1.5 hours | Not specified[4] |
| 4-Bromopyridine | Pyridine N-Oxide | Bromination | PBr₃ or NBS | Room temp. to reflux | Not specified[8] |
| 4-Bromopyridine HCl | 4-Aminopyridine | Diazotization | Copper(II) halide, Nitrous acid | 25°C, 16 hours | Not specified[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromopyridine via Diazotization
This protocol is adapted from a procedure in Organic Syntheses.[3][5] It involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and excess bromine.
Reaction Scheme: 2-Aminopyridine → (HBr, Br₂, NaNO₂) → 2-Bromopyridine
Experimental Procedure:
-
Setup: In a well-ventilated fume hood, equip a 5 L three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Initial Cooling: Add 790 mL (7 moles) of 48% hydrobromic acid to the flask and cool to between -10°C and -20°C using an ice-salt bath.
-
Addition of Amine: Over ~10 minutes, add 150 g (1.59 moles) of 2-aminopyridine to the stirred, cold acid.[3]
-
Addition of Bromine: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.[3]
-
Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the reaction temperature is strictly maintained at 0°C or below. Renew the ice-salt bath as needed.[3][10]
-
Stirring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
Neutralization (Work-up): Prepare a solution of 600 g (15 moles) of sodium hydroxide (B78521) in 600 mL of water. Add this alkaline solution slowly to the reaction mixture, ensuring the temperature does not rise above 20–25°C. The mixture's color will darken initially and then become light yellow.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract with four 250 mL portions of diethyl ether. The layers may not separate easily; filtering the intermediate layer may be necessary.[3]
-
Drying: Combine the ether extracts and dry them over 100 g of solid potassium hydroxide for 1 hour.[3][11]
-
Purification: Filter off the drying agent and distill the ether. The remaining residue is then distilled under reduced pressure. Collect the fraction boiling at 74–75°C/13 mmHg. The expected yield is 216–230 g (86–92%).[3][5]
Protocol 2: Synthesis of 3-Bromopyridine via Direct Bromination
This method involves the high-temperature electrophilic bromination of pyridine in the presence of sulfuric acid.[6][7]
Reaction Scheme: Pyridine → (Br₂, H₂SO₄) → 3-Bromopyridine
Experimental Procedure:
-
Setup: In a fume hood, equip a suitable reaction flask with a dropping funnel, condenser, and mechanical stirrer.
-
Initial Mixture: Add 15 mL (185 mmol) of pyridine to 90-95% sulfuric acid at 0°C.
-
Bromine Addition: Slowly add 8.8 g (50 mmol) of bromine dropwise to the mixture.[6]
-
Heating: Heat the reaction mixture to 130–140°C and maintain this temperature for 7-8 hours.[7]
-
Quenching (Work-up): After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Neutralization: Adjust the pH of the aqueous solution to 8 using a 6N sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous layer with petroleum ether (3 x 60 mL).[6]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the desiccant and concentrate the organic layer under reduced pressure. Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine.[6]
Protocol 3: Synthesis of 4-Bromopyridine Hydrochloride
This method can be achieved via direct bromination followed by salt formation.[4][8]
Reaction Scheme: Pyridine → (Br₂, FeBr₃) → 4-Bromopyridine → (HCl) → 4-Bromopyridine Hydrochloride
Experimental Procedure:
-
Setup: To a reaction vessel in a fume hood, add pyridine, a suitable solvent (e.g., acetic acid or dichloromethane), and a catalytic amount of iron(III) bromide (FeBr₃).[8]
-
Bromination: Add liquid bromine dropwise. Maintain the reaction temperature between 40-50°C with stirring for 1-1.5 hours to form 4-bromopyridine.[4]
-
Work-up: After the reaction, the mixture is worked up. This typically involves neutralization and extraction with an organic solvent.
-
Salt Formation: The resulting 4-bromopyridine is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This is an acid-base reaction where the pyridine nitrogen is protonated.[8]
-
Purification: The crude 4-bromopyridine hydrochloride can be purified by recrystallization from a suitable solvent to obtain a high-purity product.[8]
Visualized Workflows and Diagrams
The following diagrams illustrate the key experimental workflows.
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. guidechem.com [guidechem.com]
- 5. A Synthetic Method of 2-Bromopyridine - Chempedia - LookChem [lookchem.com]
- 6. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. huarongpharma.com [huarongpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 11. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. 3-Bromo-2-methylpyridine has emerged as a valuable and versatile building block in the synthesis of new agrochemicals. Its pyridine (B92270) core is a common feature in numerous biologically active molecules, and the presence of both a bromo and a methyl group at specific positions allows for a variety of chemical modifications, making it an ideal scaffold for creating diverse chemical libraries for herbicide screening.
The bromine atom at the 3-position serves as a key functional handle for introducing various aryl or heteroaryl groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents on the appended rings, which can significantly influence the herbicidal potency and selectivity of the resulting compounds. The methyl group at the 2-position can also be functionalized or can play a crucial role in the binding of the molecule to its biological target.
Recent research has demonstrated that pyridine-containing compounds can exhibit potent herbicidal activity through various mechanisms, including the inhibition of key plant enzymes. One of the most promising targets for novel herbicides derived from pyridine scaffolds is Protoporphyrinogen (B1215707) Oxidase (PPO). PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.
This document provides a comprehensive overview of the application of this compound in the development of a novel class of pyridine-based herbicides, with a focus on PPO inhibitors. It includes detailed experimental protocols for the synthesis of a representative herbicidal compound and for the biological evaluation of its efficacy. Quantitative data from representative studies are summarized to facilitate comparison and further research.
Data Presentation
The following tables summarize the herbicidal activity of a series of novel pyrazole (B372694) derivatives containing a phenylpyridine moiety, which can be synthesized using precursors derived from this compound. The data is presented as percent inhibition of various weed species in post-emergence applications.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives
| Compound ID | R1 | R2 | Digitaria sanguinalis (% Inhibition) | Abutilon theophrasti (% Inhibition) | Setaria viridis (% Inhibition) |
| 6a | Cl | F | 40 | 50 | 50 |
| 6b | Br | Cl | 30 | 40 | 30 |
| 6c | Cl | CF3 | 50 | 60 | 50 |
| 6d | Br | CF3 | 40 | 50 | 40 |
| 6e | Cl | CH3 | 20 | 30 | 20 |
| 7a | Cl | CF3 | 10 | 20 | 10 |
| 7b | Br | Cl | 5 | 10 | 5 |
| Pyroxasulfone | - | - | 40 | 40 | 40 |
Data adapted from a study on novel pyrazole derivatives containing phenylpyridine moieties. The compounds were applied at a rate of 150 g a.i./ha.[1]
Table 2: IC50 Values of Novel Synthetic Auxin Herbicides Containing a Pyridine Moiety
| Compound ID | IAA in vitro Inhibition IC50 (μM) |
| 9u | 6.153 |
| 9w | 4.389 |
| Halauxifen-methyl (Commercial Standard) | 9.061 |
Data from a study on novel synthetic auxin herbicides containing 6-indolylpyridine oxime ester/amine derivatives.[2][3]
Experimental Protocols
I. Synthesis of a Representative Phenylpyridine Herbicide Candidate
This protocol describes a general method for the synthesis of a phenylpyridine derivative via a Suzuki coupling reaction, a common strategy for utilizing this compound.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure phenylpyridine derivative.
-
Characterize the final product using analytical techniques such as NMR and mass spectrometry.
II. Herbicide Bioassay Protocols
These protocols are designed to assess the herbicidal efficacy of newly synthesized compounds in both pre-emergence and post-emergence applications.
A. Pre-emergence Bioassay
This assay evaluates the effect of the compound on germinating seeds.
Materials:
-
Seeds of test weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)
-
Pots or trays filled with sterile soil mix
-
Synthesized herbicidal compound
-
Acetone or other suitable solvent
-
Water
-
Pipettes
-
Growth chamber or greenhouse with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of the stock solution to achieve the desired application rates.
-
Fill pots or trays with the soil mix and level the surface.
-
Apply the different concentrations of the test compound solution evenly to the soil surface. An untreated control (solvent only) must be included.
-
Allow the solvent to evaporate completely.
-
Sow a predetermined number of seeds of each weed species uniformly across the treated soil.
-
Cover the seeds with a thin layer of soil.
-
Place the pots or trays in a growth chamber or greenhouse with optimal conditions for germination and growth (e.g., 25°C, 16-hour photoperiod).
-
Water the pots as needed.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the growth inhibition and phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).
B. Post-emergence Bioassay
This assay evaluates the effect of the compound on established seedlings.
Materials:
-
Seedlings of test weed species grown to the 2-3 leaf stage
-
Pots with established seedlings
-
Synthesized herbicidal compound
-
Acetone or other suitable solvent
-
Water
-
Surfactant (e.g., Tween 20)
-
Spray bottle or a laboratory sprayer
Procedure:
-
Grow the test weed species in pots until they reach the 2-3 true leaf stage.
-
Prepare a stock solution of the test compound in a suitable solvent and then prepare a series of dilutions. Add a surfactant to the final spray solutions to improve leaf coverage.
-
Spray the seedlings with the different concentrations of the test compound solution until the foliage is uniformly wet. An untreated control (solvent and surfactant only) must be included.
-
Return the pots to the growth chamber or greenhouse.
-
After 14-21 days, visually assess the herbicidal effect by rating the percentage of injury, including symptoms like chlorosis, necrosis, and overall growth reduction, on a scale of 0% to 100%.
Mandatory Visualizations
Logical Relationships in Herbicide Development
Caption: Workflow for Novel Herbicide Development.
Experimental Workflow for Herbicide Bioassay
Caption: Experimental Workflow for Herbicide Bioassays.
Signaling Pathway of PPO-Inhibiting Herbicides
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the separation of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine (B113479) isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of 3-bromo- (B131339) and 5-bromo-2-methylpyridine isomers.
Issue 1: Poor resolution between the 3-bromo and 5-bromo-2-methylpyridine peaks in column chromatography.
-
Question: I am running a silica (B1680970) gel column to separate my 3-bromo and 5-bromo-2-methylpyridine mixture, but the fractions are still a mix of both isomers. How can I improve the separation?
-
Answer: Poor resolution in column chromatography for these isomers is a common challenge due to their similar polarities. Here are several steps you can take to improve separation:
-
Optimize the Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like diethyl ether or ethyl acetate.[1]
-
Action: Try a less polar mobile phase to increase the retention time and allow for better separation. For example, if you are using a 10:1 hexane:diethyl ether mixture, try changing to a 20:1 or even 30:1 ratio.
-
Action: Introduce a small amount of a polar modifier. For pyridine (B92270) compounds, adding a trace amount of a base like triethylamine (B128534) or ammonia (B1221849) can improve peak shape and resolution by deactivating acidic sites on the silica gel.[1] A mobile phase of petroleum ether, ether, and ammonia in a 95:5:0.04 ratio has been shown to be effective.
-
-
Column Packing and Dimensions: A long and narrow column will generally provide better resolution than a short and wide one.
-
Action: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is often preferred.
-
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.
-
Action: Reduce the flow rate of the mobile phase.
-
-
Issue 2: Peak tailing in HPLC analysis.
-
Question: My HPLC chromatogram for the bromo-2-methylpyridine isomers shows significant peak tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like pyridines on silica-based columns is often caused by strong interactions between the basic nitrogen and acidic residual silanol (B1196071) groups on the stationary phase.
-
Use a Modern Column:
-
Action: Switch to a high-purity, end-capped C18 column or a column with a stationary phase specifically designed for the analysis of basic compounds.
-
-
Mobile Phase Additives:
-
Action: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to block the active silanol sites.
-
Action: Adjust the pH of the mobile phase. Using a buffer to maintain a consistent pH can improve peak shape. For basic compounds, a lower pH can protonate the analyte, which may reduce tailing, but care must be taken not to operate outside the stable pH range of the column.
-
-
Sample Solvent:
-
Action: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
-
Issue 3: Inconsistent retention times in GC-MS analysis.
-
Question: The retention times for my 3-bromo and 5-bromo-2-methylpyridine isomers are shifting between runs on my GC-MS. What could be the cause?
-
Answer: Fluctuations in retention times in GC can be due to several factors:
-
Temperature Program: Inconsistent oven temperature ramping can lead to shifts in retention time.
-
Action: Verify that the GC oven is accurately following the set temperature program.
-
-
Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact retention times.
-
Action: Check for leaks in the gas lines and ensure the pressure or flow controller is functioning correctly.
-
-
Column Bleed and Contamination: Over time, the stationary phase can degrade (bleed) or become contaminated, which can affect retention.
-
Action: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it.
-
-
Injection Volume and Technique: Inconsistent injection volumes or techniques can lead to minor shifts in retention times.
-
Action: Use an autosampler for precise and reproducible injections.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating 3-bromo and 5-bromo-2-methylpyridine isomers on a laboratory scale?
A1: The most common method for laboratory-scale purification is column chromatography using silica gel as the stationary phase.[1] This technique is cost-effective and allows for the separation of milligram to gram quantities of the isomer mixture.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the separation of these isomers?
A2: Yes, HPLC methods have been developed for the separation of brominated pyridine derivatives.[1] Reversed-phase HPLC using a C18 column is a common approach. The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and using additives to improve peak shape.
Q3: Is Gas Chromatography (GC) suitable for analyzing the purity of the separated isomers?
A3: GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing the purity of the collected fractions. It offers high resolution for separating the isomers and provides mass spectral data for confirmation of their identity.
Q4: Why is it so difficult to separate these two isomers?
A4: The primary difficulty lies in their very similar physical and chemical properties. As positional isomers, they have the same molecular weight and similar polarities and boiling points, making them challenging to separate by distillation or simple chromatographic techniques.
Q5: Are there any non-chromatographic methods to separate these isomers?
A5: While chromatographic methods are the most common, fractional crystallization could potentially be explored. This would depend on the isomers having different solubilities in a particular solvent system and their ability to form well-defined crystals. However, this is often less straightforward and may require significant methods development.
Data Presentation
The following table summarizes typical quantitative data for the separation of 3-bromo and 5-bromo-2-methylpyridine isomers based on common chromatographic techniques. Please note that specific values can vary depending on the exact experimental conditions.
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 (5 µm, 4.6 x 250 mm) | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Hexane:Diethyl Ether (e.g., 20:1) | Acetonitrile:Water (e.g., 60:40) with 0.1% TFA | Helium (1 mL/min) |
| Typical Retention Time (3-bromo-) | Elutes later | ~5.2 min | ~10.5 min |
| Typical Retention Time (5-bromo-) | Elutes earlier | ~4.8 min | ~10.2 min |
| Resolution (Rs) | > 1.0 (with optimized conditions) | > 1.5 | > 2.0 |
| Typical Yield (per isomer) | > 90% (from a purified mixture) | Preparative HPLC can yield >95% | Analytical technique, not for preparative yield |
| Purity of Separated Isomer | > 98% | > 99% | N/A |
Experimental Protocols
Protocol 1: Preparative Column Chromatography
This protocol outlines a general procedure for the separation of a mixture of 3-bromo and 5-bromo-2-methylpyridine using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be separated.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% diethyl ether in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 5% diethyl ether in hexane).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Combine the pure fractions for each isomer.
-
Remove the solvent under reduced pressure to obtain the purified isomers.
-
Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analytical separation of the two isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for the separation and purification of 3-bromo and 5-bromo-2-methylpyridine isomers.
References
Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2-methylpyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and eluent system for the purification of this compound?
A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel.[1] A frequently used eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as diethyl ether or ethyl acetate (B1210297).[1][2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Q2: How can I determine the optimal solvent system for my column?
A2: The ideal solvent system can be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and any impurities. A good starting point is a mixture of hexane and ethyl acetate.[3][4] For effective separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3][5]
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: Pyridine (B92270) derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[6] To mitigate this, you can consider deactivating the silica gel by pre-treating it with a base like triethylamine (B128534).[5][7] Alternatively, using a different stationary phase such as neutral or basic alumina (B75360) can be a viable option.[5][8]
Q4: I am observing significant peak tailing in my fractions. What is the cause and how can I prevent it?
A4: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[6] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the silica surface.[6] To reduce tailing, you can add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to your eluent system.[9] This will help to block the active silanol sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (polarity too high or too low).[5] - Column overloading.[6] - Co-elution with a closely related impurity. | - Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the product.[3][5] - Reduce the amount of crude material loaded onto the column. As a general rule, the sample amount should be 1-5% of the silica gel mass.[9] - Consider using a longer, narrower column for better resolution or employing gradient elution.[4] |
| Product is Stuck on the Column (No Elution) | - The solvent system is not polar enough.[5] - The compound may have decomposed on the silica gel.[5] | - Gradually increase the polarity of the mobile phase. A gradient elution can be effective.[5] - To check for decomposition, run a 2D TLC. If the spot deviates from the diagonal, it suggests instability.[5][8] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[5] |
| Streaking of the Compound on TLC and Column | - The sample is overloaded.[5] - The compound is strongly interacting with the silica gel due to its basicity.[5] - Poor solubility of the compound in the eluent. | - Dilute the sample before loading it onto the column.[5] - Add a small amount of triethylamine or another suitable base to the eluent to minimize strong interactions with the silica.[9] - Ensure the compound is fully dissolved in a minimal amount of the initial mobile phase before loading.[3] |
| Low Recovery of the Product | - Compound degradation on the column.[6] - Irreversible adsorption to the stationary phase. | - Use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[5] - If the compound is particularly polar, after eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol (B129727) in dichloromethane) to recover any strongly adsorbed material.[7] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or diethyl ether)
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes/flasks
-
TLC plates and chamber
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then add another layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[5]
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the predetermined mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[3]
-
-
Product Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3]
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR spectroscopy.[3]
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Bromination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable guidance for overcoming challenges related to the regioselective bromination of pyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct electrophilic bromination of unsubstituted pyridine (B92270) challenging and often unselective?
A1: Direct electrophilic bromination of pyridine is difficult due to the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic attack.[1] Furthermore, under acidic conditions often used for bromination, the pyridine nitrogen is protonated, which further deactivates the ring. When the reaction does proceed, it typically requires harsh conditions (e.g., high temperatures, strong acids) and often results in low yields and poor regioselectivity, favoring substitution at the 3-position.[2][3]
Q2: I need to introduce a bromine atom at the 2- or 4-position of my pyridine substrate. What is the most common strategy to achieve this?
A2: The most common and effective strategy for directing bromination to the 2- and 4-positions is to first convert the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions.[4][5][6] After successful bromination, the N-oxide can be readily deoxygenated to yield the desired brominated pyridine.
Q3: My goal is to achieve bromination at the 3-position. Are there more reliable methods than direct bromination?
A3: Yes, for 3-selective bromination, a novel and effective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[3][7][8] This one-pot protocol temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that undergo facile and highly regioselective bromination with reagents like N-bromosuccinimide (NBS).[3][7]
Q4: Can I achieve meta-bromination (relative to a substituent) if direct bromination is not feasible?
A4: Yes, a recently developed electrochemical protocol allows for meta-bromination by installing a directing group on the pyridine nitrogen. This method utilizes inexpensive and safe bromine salts at room temperature and avoids the use of catalysts and oxidants.[1][9][10]
Q5: What is "directed ortho-metalation" and how can it be used for regioselective bromination of pyridines?
A5: Directed ortho-metalation involves the use of a directing metalating group (DMG) on the pyridine ring. This group coordinates to a strong base (typically an organolithium reagent like n-BuLi or LDA), directing the deprotonation (metalation) to the adjacent ortho-position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source to introduce a bromine atom at a specific position.[11][12][13][14] This method is powerful for functionalizing specific positions that are otherwise difficult to access.
Troubleshooting Guides
Method 1: Bromination via Pyridine N-Oxide (C2/C4-Selectivity)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of brominated product | Incomplete N-oxidation of the starting pyridine. | - Ensure complete conversion to the N-oxide before proceeding with bromination (monitor by TLC or NMR).- Use a stronger oxidizing agent or prolong the reaction time for the N-oxidation step. |
| Inefficient bromination of the N-oxide. | - For C2-bromination, ensure the use of an appropriate activating agent like p-toluenesulfonic anhydride (B1165640) or oxalyl bromide.[4][5][6]- Optimize the reaction temperature; some brominations of N-oxides require heating. | |
| Decomposition of starting material or product. | - Perform the reaction at a lower temperature.- Use a milder brominating agent. | |
| Poor regioselectivity (mixture of 2- and 4-isomers) | Steric hindrance around the 2-position may favor 4-bromination. | - If 2-bromination is desired, consider using a bulkier activating group on the N-oxide to potentially block the 4-position. |
| Electronic effects of other substituents on the ring. | - The electronic nature of existing substituents can influence the regioselectivity. Consider alternative strategies if the desired selectivity cannot be achieved. | |
| Formation of di-brominated products | Use of excess brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent slowly to the reaction mixture. |
| Failure to deoxygenate the N-oxide | Incomplete reaction with the reducing agent. | - Use a stronger reducing agent (e.g., PCl3, PBr3, or catalytic hydrogenation).- Increase the reaction time or temperature for the deoxygenation step. |
Method 2: Directed Ortho-Metalation (Position-Specific Bromination)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of brominated product | Incomplete metalation. | - Use a stronger base (e.g., s-BuLi or t-BuLi instead of n-BuLi).- Ensure strictly anhydrous conditions, as water will quench the organolithium reagent.- Optimize the reaction temperature; some metalations require very low temperatures (-78 °C) to prevent side reactions.[11] |
| Inefficient trapping of the organometallic intermediate. | - Use a more reactive electrophilic bromine source (e.g., 1,2-dibromoethane).- Ensure the bromine source is added at a low temperature to prevent decomposition of the organometallic species. | |
| Formation of nucleophilic addition product to the pyridine ring | The organolithium reagent is acting as a nucleophile instead of a base. | - Use a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to disfavor nucleophilic addition.[13][14]- Perform the reaction at a lower temperature.[15] |
| Incorrect regioselectivity | The directing group is not controlling the position of metalation effectively. | - Ensure the chosen directing group is known to direct to the desired position.- Steric hindrance from other substituents may be overriding the directing effect of the DMG. |
Method 3: Zincke Imine Strategy (3-Selective Bromination)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 3-bromopyridine | Incomplete formation of the Zincke imine intermediate. | - Ensure the use of an effective activating agent for the pyridine nitrogen (e.g., Tf2O).[7]- Optimize the stoichiometry of the secondary amine used for ring opening. |
| Inefficient bromination of the Zincke imine. | - Use a suitable brominating agent like NBS.[7]- Optimize the reaction temperature for the bromination step; some substrates require low temperatures (-78 °C) to achieve high selectivity.[7] | |
| Incomplete ring closure. | - Ensure sufficient heating and an adequate source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) for the ring-closing step.[7] | |
| Formation of regioisomeric brominated products | The bromination of the Zincke imine is not fully selective. | - Lowering the reaction temperature during the addition of the brominating agent can improve selectivity.[7] |
Quantitative Data Summary
Table 1: Regioselective Bromination of Pyridine N-Oxides
| Substrate | Brominating Agent/Conditions | Product(s) | Ratio (C2:C4) | Yield (%) | Reference |
| Pyridine N-oxide | (COBr)2, Et3N, CH2Br2, 0 °C | 2-Bromopyridine (B144113) | >95:5 | ~90 | [16] |
| Quinoline N-oxide | p-Ts2O, TBABr | 2-Bromoquinoline | >95:5 | High | [4][5] |
| Isoquinoline N-oxide | p-Ts2O, TBABr | 1-Bromoisoquinoline | >95:5 | High | [4][5] |
Table 2: 3-Selective Bromination via Zincke Imine Intermediate
| Pyridine Substrate | Brominating Agent | Product | Regioselectivity (3- vs 5-) | Yield (%) | Reference |
| 2-Phenylpyridine | NBS, -78 °C | 2-Phenyl-3-bromopyridine | >20:1 | 92 | [7] |
| 2-Chloropyridine | NBS, TFA | 2-Chloro-3-bromopyridine | - | Good |
Experimental Protocols
Protocol 1: C2-Bromination of Pyridine N-Oxide with Oxalyl Bromide
This protocol is adapted from the work of Chen and Cui et al.[6]
-
Materials:
-
Substituted pyridine N-oxide (1.0 mmol)
-
Oxalyl bromide ((COBr)2) (2.0 mmol)
-
Triethylamine (B128534) (Et3N) (2.0 mmol)
-
Dichloromethane (CH2Cl2), anhydrous
-
-
Procedure:
-
Dissolve the pyridine N-oxide (1.0 mmol) in anhydrous CH2Cl2 in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 mmol) to the stirred solution.
-
Add oxalyl bromide (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-bromopyridine derivative.
-
Protocol 2: 3-Selective Bromination of Pyridine via a One-Pot Zincke Imine Strategy
This protocol is based on the method developed by McNally and coworkers.[3][7]
-
Materials:
-
Substituted pyridine (1.0 equiv)
-
Triflic anhydride (Tf2O) (1.0 equiv)
-
Dibenzylamine (B1670424) (1.2 equiv)
-
Collidine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Ammonium acetate (B1210297) (NH4OAc) (10 equiv)
-
Ethyl acetate (EtOAc), anhydrous
-
Ethanol (EtOH)
-
-
Procedure:
-
Ring Opening: To a solution of the pyridine (1.0 equiv) in anhydrous EtOAc at -78 °C under an inert atmosphere, add collidine (1.0 equiv) followed by the dropwise addition of Tf2O (1.0 equiv). Stir for 10 minutes, then add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Bromination: Cool the resulting solution of the Zincke imine intermediate to -78 °C and add a solution of NBS (1.0 equiv) in EtOAc dropwise. Stir at -78 °C for the time required to achieve high selectivity (this may need optimization for different substrates).
-
Ring Closure: To the reaction mixture, add NH4OAc (10 equiv) and EtOH. Heat the mixture to 60 °C and stir until the ring closure is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-bromopyridine.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 5. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromopyridine derivatives.
Troubleshooting Guides
Issue: Low to No Yield
Low or non-existent yields in Suzuki coupling reactions with bromopyridines are a common challenge. The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction. Here is a systematic guide to troubleshooting this issue.
1. Catalyst System and Ligand Choice
The selection of the palladium source and ligand is critical for a successful coupling reaction with bromopyridines.
-
Problem: Inefficient formation of the active Pd(0) catalyst from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the electron-deficient bromopyridine substrate.[1] Bulky and electron-rich ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Solutions:
-
Screen Catalysts and Ligands: There is no one-size-fits-all solution for Suzuki reactions.[1] A screening of different palladium sources and ligands is often the most effective approach.
-
Consider Pre-formed Catalysts: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
-
Bulky, Electron-Rich Ligands: For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or Buchwald ligands can be effective in preventing catalyst deactivation by the pyridine nitrogen.[2][3]
-
2. Base and Solvent Selection
The base and solvent are crucial for the transmetalation step and for ensuring the solubility of all reaction components.
-
Problem: The selected base may be too weak or not sufficiently soluble in the reaction medium to effectively activate the boronic acid for transmetalation.[1] An inappropriate solvent can result in poor solubility of reagents and consequently, low reaction rates.[1]
-
Solutions:
-
Base Strength and Type: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive bromopyridines.[2][4] The use of aqueous base solutions can sometimes be beneficial.[5]
-
Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6] A mixture of solvents, such as toluene/water or dioxane/water, can also be effective.[7] The choice of solvent should be optimized for the specific substrates being used.
-
3. Stability and Purity of Starting Materials
The integrity of the bromopyridine and the organoboron reagent is paramount.
-
Problem: Pyridinyl boronic acids are susceptible to decomposition through protodeboronation, a process where the carbon-boron bond is cleaved.[1] This side reaction diminishes the amount of available nucleophile and reduces the overall yield.[1][8] Impurities in the starting materials can also poison the catalyst.
-
Solutions:
-
Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable than their corresponding boronic acids and can help prevent protodeboronation.[1]
-
Verify Reagent Quality: Use fresh, high-purity bromopyridine, organoboron reagent, palladium catalyst, and ligand.[1][4]
-
Stoichiometry: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help to compensate for any decomposition and drive the reaction towards completion.[1]
-
4. Reaction Conditions
Inadequate reaction conditions can prevent the reaction from proceeding efficiently.
-
Problem: The reaction temperature might be too low for the catalytic cycle to proceed at an adequate rate, or the reaction time may be insufficient for the reaction to reach completion.
-
Solutions:
-
Temperature Optimization: Most Suzuki coupling reactions require heating, typically in the range of 80-110 °C.[1]
-
Microwave Irradiation: The use of a microwave reactor can dramatically shorten reaction times and often leads to higher yields.[1][9]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote the homocoupling of the boronic acid.[4] It is crucial to thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4]
-
Issue: Significant Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired product.
1. Homocoupling of the Boronic Acid
-
Problem: The coupling of two boronic acid molecules to form a symmetrical biaryl is a common side reaction. This is often promoted by the presence of oxygen or the inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[1]
-
Solutions:
2. Protodeboronation
-
Problem: As mentioned previously, the cleavage of the C-B bond in the boronic acid is a common issue, particularly with electron-deficient heteroaryl boronic acids.[1][8]
-
Solutions:
3. Dehalogenation
-
Problem: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur. This happens when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture, such as a solvent or an amine base.[10]
-
Solutions:
-
Careful Selection of Solvent and Base: Avoid using bases that can act as hydride donors.[4]
-
Efficient Catalyst System: A highly active and efficient catalyst system will favor the desired cross-coupling pathway over dehalogenation.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | Dioxane | 80-100 | 12-24 | 74-82 | [1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O | Reflux | 1-2 | ~90 | [11] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3.0) | Toluene/H₂O | 100 | 16-24 | 3-15* | [12] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | 60 | [8] |
| Pd(OAc)₂ (0.1) | PPh₃ (0.2) | K₂CO₃ (3.0) | Toluene | 130 | Not Specified | 78 | [1] |
*Note: This particular reaction with 2-bromopyridine (B144113) and an electron-rich arylboronic pinacol ester showed low yields under these conditions, highlighting that optimization is often required.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 MeCN/H₂O mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to establish an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for diagnosing and resolving low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with palladium-catalyzed reactions of pyridines. This resource provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine (B92270) substrate is giving a very low yield or not working at all. What are the most common reasons for this?
Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.
Key areas to investigate include:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1][2][3] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[4][5] The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[4][5]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base must be strong enough to facilitate the reaction but not so harsh as to cause substrate or product degradation.[2] The solvent needs to be anhydrous and capable of dissolving all reaction components.[2] While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[4][6]
-
Reagent Purity and Stability: Impurities in the pyridine starting material, coupling partner, solvent, or base can act as catalyst poisons.[2] Furthermore, some coupling partners, like pyridine boronic acids, can be unstable and prone to side reactions such as protodeboronation.[4][7][8]
Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?
Catalyst deactivation is a primary cause of incomplete or stalled reactions. A common visual indicator is the formation of a black precipitate, known as palladium black, which consists of inactive Pd(0) clusters.[4][5]
Potential Causes and Prevention Strategies:
| Cause | Prevention Strategy |
| Coordination of Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or NHC ligands to sterically hinder the pyridine nitrogen from binding to the palladium center.[1][2] |
| Insufficient Ligand-to-Palladium Ratio | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or higher) to ensure the palladium center remains coordinatively saturated and less prone to aggregation.[4] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[4][5] |
| High Reaction Temperature | Determine the lowest effective temperature for the reaction. While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[4][9] |
| Ligand Oxidation/Degradation | Ensure ligands are stored under an inert atmosphere. The presence of phosphine oxides can be detrimental.[5][10] |
| In-situ Reduction Issues | Use a pre-catalyst that is more stable and readily forms the active Pd(0) species, such as Buchwald's G2, G3, or G4 pre-catalysts.[1][4] |
Below is a diagram illustrating the common pathways of catalyst deactivation.
Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Side reactions compete with the desired transformation, reducing the yield and complicating purification. Identifying the major byproducts through techniques like LCMS or NMR is the first step in troubleshooting.[4][10]
| Side Reaction | Common Cause(s) | Mitigation Strategy |
| Hydrodehalogenation | Replacement of the halide with a hydrogen atom. | Use bulky ligands that favor reductive elimination. Ensure strictly anaerobic conditions.[1] |
| Homocoupling | Dimerization of the starting aryl halide or coupling partner. | Often prevalent at higher temperatures. Screen for a more active catalyst/ligand system that promotes the desired reaction at a lower temperature.[1] In Sonogashira reactions, this is known as Glaser coupling and can be minimized by using copper-free conditions.[9] |
| Protodeboronation | Cleavage of the C-B bond in the boronic acid (Suzuki reactions). | Pyridine boronic acids can be unstable.[4] Use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[3][7] |
| Diarylation | In Buchwald-Hartwig amination with primary amines, a second amination can occur. | Use a slight excess of the primary amine. Employ ligands known to favor monoarylation (e.g., BrettPhos).[1] |
The following workflow can guide the troubleshooting process for low yields.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions in a Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vials with septa, and place them in a reaction block. Evacuate and backfill the vials with argon or nitrogen three times.[3]
-
Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent. Add the appropriate catalyst and ligand solutions to each vial via syringe.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water) to each vial via syringe to achieve the desired concentration (typically 0.1-0.5 M).[4][7]
-
Reaction Execution: Place the reaction block on a pre-heated stirrer hotplate set to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).[2][6]
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LCMS or GCMS to determine conversion and identify the optimal conditions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine (B30812)
This protocol provides a starting point for the amination of challenging pyridine substrates.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst; 2 mol %), the bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos; 4 mol %), and the base (e.g., NaOt-Bu, LHMDS; 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[2]
-
Reagent Addition: Add the 3-bromopyridine (1.0 equiv) and the amine (1.2 equiv) to the tube under a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[2]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir for the required duration, monitoring the reaction by TLC or LCMS.[6]
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Summary
Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridine substrates.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
Reaction: 2-Bromopyridine with Phenylboronic Acid
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 94 |
Data is illustrative and compiled based on general trends reported in the literature.[3][8]
Table 2: Effect of Conditions on Buchwald-Hartwig Amination Yield
Reaction: 3-Chloropyridine with Aniline
| Entry | Pre-catalyst (2 mol%) | Base (1.5 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / RACEMAP | K₂CO₃ | Toluene | 110 | 25 |
| 2 | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 88 |
| 3 | XPhos Pd G3 | NaOt-Bu | Toluene | 100 | 96 |
| 4 | RuPhos Pd G3 | LHMDS | Dioxane | 90 | 94 |
| 5 | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 91 |
Data is illustrative and based on principles outlined in the cited literature.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
How to remove unwanted isomers in 3-Bromo-2-picoline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2-picoline. The focus is on identifying and resolving issues related to the formation of unwanted isomers.
Troubleshooting Guide
Q1: My direct bromination of 2-picoline resulted in a high percentage of the 5-Bromo-2-picoline isomer. How can I improve the regioselectivity for 3-Bromo-2-picoline?
Possible Cause: The direct bromination of 2-picoline is known to produce a mixture of isomers, primarily 3-Bromo-2-picoline and 5-Bromo-2-picoline, due to competing electrophilic substitution at positions 3 and 5.[1][2] The reaction conditions, particularly the catalyst and temperature, can influence the isomer ratio.
Recommended Solutions:
-
Optimize Reaction Conditions: While direct bromination inherently lacks high selectivity, adjusting reaction parameters can favor the formation of the 3-bromo isomer to some extent. This includes careful control of the reaction temperature and the choice of Lewis acid catalyst. However, this method often results in low yields of the desired product after purification.[1][3]
-
Alternative Synthetic Route: For higher regioselectivity, a multi-step synthesis starting from a precursor with a directing group is recommended.[1] A common and effective alternative is the Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine.[1] This approach avoids the direct bromination of the picoline ring and provides better control over the position of bromination.
Q2: I am struggling to separate 3-Bromo-2-picoline from the 5-Bromo-2-picoline isomer. What are the most effective purification methods?
Possible Cause: 3-Bromo-2-picoline and 5-Bromo-2-picoline have very close boiling points, making their separation by standard distillation challenging.[1][2]
Recommended Solutions:
-
Column Chromatography: This is the most widely reported method for separating these isomers on a laboratory scale.[1][3] Silica (B1680970) gel is typically used as the stationary phase, with a non-polar eluent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. This method offers better separation efficiency than standard column chromatography.
-
Fractional Distillation under Reduced Pressure: While difficult, fractional distillation using a column with high theoretical plates under reduced pressure may achieve partial separation. However, this is often less effective than chromatographic methods.
Q3: My overall yield of pure 3-Bromo-2-picoline is consistently low. What are the potential reasons and how can I improve it?
Possible Cause: Low yields can stem from incomplete reactions, side product formation, or loss of product during purification. In the case of direct bromination, the formation of multiple isomers that are difficult to separate is a major contributor to the low yield of the desired pure compound.[2][3]
Recommended Solutions:
-
Adopt a More Selective Synthesis Route: As mentioned in Q1, switching to a synthesis pathway that minimizes the formation of the 5-bromo isomer, such as the Sandmeyer reaction, will significantly improve the yield of the target molecule by reducing the amount of inseparable isomeric byproduct.[1]
-
Optimize Purification Protocol: Fine-tuning the column chromatography conditions (e.g., silica gel activity, eluent composition, column dimensions, and loading) can minimize product loss during this critical step.
-
Ensure Complete Reaction: Use analytical techniques like TLC or GC-MS to monitor the reaction progress and ensure the starting material is fully consumed before workup.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthesis routes that provide better selectivity for 3-Bromo-2-picoline compared to direct bromination?
Yes, several alternative routes offer improved regioselectivity. A highly effective method involves a multi-step synthesis starting from 2-chloro-3-nitropyridine. This route proceeds via methylation, reduction of the nitro group, and finally, a Sandmeyer reaction to introduce the bromine atom at the desired position.[1][2][4]
Workflow for an Alternative, Highly Selective Synthesis of 3-Bromo-2-picoline
Caption: Alternative synthesis of 3-Bromo-2-picoline with high regioselectivity.
Q2: How can I accurately quantify the ratio of 3-Bromo-2-picoline to its isomers in my product mixture?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable analytical methods for quantifying the isomer ratio in the crude product mixture. These techniques provide excellent separation of the isomers and allow for accurate determination of their relative abundance. High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.
Q3: How do isomeric impurities like 5-Bromo-2-picoline affect downstream applications?
The presence of isomeric impurities can have significant consequences in drug development and other applications. Since 3-Bromo-2-picoline is often used as a building block in the synthesis of more complex molecules, the inclusion of the wrong isomer can lead to the formation of undesired products.[1] This can result in:
-
Reduced yield of the target molecule in subsequent steps.
-
Difficult purification of the final product.
-
Potential for altered biological activity or toxicity in pharmaceutical applications.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-picoline via Direct Bromination
This protocol is adapted from literature procedures and often results in a mixture of isomers.[3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add aluminum chloride (200 g).
-
Addition of 2-picoline: Slowly add 2-picoline (46.6 g) dropwise to the aluminum chloride while stirring. Heat the mixture to 100°C.
-
Bromination: Add bromine (40.0 g) dropwise over 1 hour at 100°C. Continue stirring for an additional 30 minutes.
-
Workup:
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Wash the aqueous solution with ethyl acetate (B1210297) to remove non-basic impurities.
-
Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide (B78521) solution.
-
Extract the product with diethyl ether.
-
-
Purification:
-
Wash the combined organic extracts with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography.
-
Protocol 2: Purification of 3-Bromo-2-picoline using Column Chromatography
This protocol provides a general guideline for the separation of 3-Bromo-2-picoline from its 5-bromo isomer.
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a mixture of hexane (B92381) and diethyl ether. A common starting ratio is 10:1 (hexane:diethyl ether).[3] The polarity of the eluent can be gradually increased to facilitate the separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure 3-Bromo-2-picoline.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow for Synthesis and Purification of 3-Bromo-2-picoline
Caption: General workflow for the synthesis and purification of 3-Bromo-2-picoline.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yield of 3-Bromo-2-picoline | Purity after Chromatography | Reference |
| Direct Bromination | 2-picoline, Br₂, AlCl₃ | Low (e.g., 12%) | >95% | [1][3] |
| Sandmeyer Reaction | 2-methyl-3-aminopyridine, HBr, NaNO₂ | Higher than direct bromination | >98% | [1] |
Note: The yield for the Sandmeyer reaction is generally higher due to improved regioselectivity, leading to less isomeric byproduct formation and easier purification.
References
- 1. 3-Bromo-2-methylpyridine Hydrochloride [benchchem.com]
- 2. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Stabilizing 3-Bromo-2-methylpyridine by conversion to hydrochloride salt
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 3-bromo-2-methylpyridine through its conversion to a hydrochloride salt. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often converted to its hydrochloride salt?
A1: this compound exists as an oily liquid at room temperature, which can be difficult to handle, accurately dispense, and store. Conversion to its hydrochloride salt transforms it into a more stable crystalline solid.[1] This solid form facilitates easier handling, purification through recrystallization, and enhances long-term storage stability.[1] Furthermore, the salt exhibits significantly increased solubility in water and other polar protic solvents, which is advantageous for various reaction conditions and in pharmaceutical research.[1]
Q2: What is the primary chemical change when converting the free base to the hydrochloride salt?
A2: The conversion is an acid-base reaction. The basic nitrogen atom of the pyridine (B92270) ring is protonated by hydrochloric acid (HCl). This forms an ionic salt, specifically a pyridinium (B92312) chloride.
Q3: How does the stability of the hydrochloride salt compare to the free base?
Q4: What are the key handling precautions for this compound and its hydrochloride salt?
A4: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is crucial to handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The hydrochloride salt is also an irritant and is very hygroscopic, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry, cool, well-ventilated place, preferably under an inert atmosphere.[3]
Data Presentation
Table 1: Comparison of Physical and Stability Properties
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 38749-79-0 | 777944-57-7[1] |
| Molecular Formula | C₆H₆BrN | C₆H₇BrClN[1] |
| Molecular Weight | 172.02 g/mol | 208.48 g/mol [1] |
| Physical Form | Oily liquid at room temperature[1] | Crystalline solid[1] |
| Solubility | Soluble in non-polar organic solvents. | Increased solubility in water and polar protic solvents.[1] Insoluble in diethyl ether. |
| Storage/Stability | Stable for up to 3 years at -20°C. | Generally more stable for long-term storage.[1] Pyridine HCl is stable for at least 2 years at RT under inert gas.[3] |
| Handling | Oily liquid, can be difficult to handle. | Crystalline solid, easier to handle and weigh.[1] Very hygroscopic.[2] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Hydrochloride Salt using HCl in Diethyl Ether
This protocol is a common and effective method for producing a solid, anhydrous hydrochloride salt.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous diethyl ether (approximately 10-20 mL of ether per 1 gram of the free base).
-
Stirring: Begin stirring the solution at room temperature.
-
Acidification:
-
Method A (HCl Solution): Slowly add a solution of hydrogen chloride in diethyl ether dropwise to the stirred solution. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Method B (Gaseous HCl): Bubble anhydrous hydrogen chloride gas through the stirred solution using a gas dispersion tube. The salt will precipitate out of the solution. Monitor the reaction progress and stop the gas flow once precipitation is complete.
-
-
Isolation: Once precipitation is complete, continue stirring for another 15-30 minutes to ensure full conversion. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base or other soluble impurities.
-
Drying: Dry the white crystalline solid under vacuum to remove residual solvent. Store the final product in a tightly sealed container in a desiccator to protect it from moisture.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of precipitating as a solid. | 1. The solution is too concentrated, and the melting point of the nascent salt is below the temperature of the solution. 2. The rate of precipitation is too rapid. 3. Impurities are present, leading to melting point depression. | 1. Add more anhydrous diethyl ether to the mixture to further dilute it. 2. Cool the reaction mixture in an ice bath before and during the addition of HCl. 3. Add the HCl solution or gas at a slower rate to control the precipitation. 4. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod. |
| Low yield of the hydrochloride salt. | 1. Incomplete precipitation due to insufficient HCl. 2. The salt has some solubility in the reaction solvent. 3. Loss of product during filtration and washing. | 1. Ensure an excess of HCl is added to drive the reaction to completion. Test the pH of the supernatant to ensure it is acidic. 2. Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility losses. 3. Use a minimal amount of cold solvent for washing the collected solid. |
| The final product is sticky or deliquescent. | 1. The product is hygroscopic and has absorbed atmospheric moisture. 2. Incomplete drying, leaving residual solvent. | 1. Handle the product quickly in a dry environment or a glove box if possible. 2. Ensure the product is thoroughly dried under high vacuum. 3. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or under an inert atmosphere. |
| Discolored (e.g., yellow or brown) product. | 1. Impurities present in the starting this compound free base. 2. Degradation of the free base prior to conversion. | 1. Purify the this compound free base (e.g., by column chromatography) before salt formation. 2. If the salt is already formed, attempt recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). |
Visualizations
Caption: Experimental workflow for hydrochloride salt formation.
References
Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers
Welcome to the technical support center for managing pyridine (B92270) isomers with close boiling points. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine isomers with close boiling points so difficult to separate?
A1: The primary challenge lies in their similar physicochemical properties. Isomers of picoline (methylpyridine) and lutidine (dimethylpyridine) often have boiling points that differ by less than 25°C, and in some cases, by only 1-2°C.[1][2] This similarity makes conventional fractional distillation highly inefficient and energy-intensive, as it requires columns with a very high number of theoretical plates.[2][3] Furthermore, their structural similarity results in comparable polarities and solubilities, complicating separation by standard chromatographic or extraction methods.
Q2: What are the primary methods for separating close-boiling pyridine isomers?
A2: When fractional distillation is ineffective, several alternative techniques can be employed. The main strategies include:
-
Enhanced Distillation: Azeotropic or extractive distillation alters the relative volatilities of the isomers by introducing an entrainer or solvent.[4][5]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode or specialized columns, can exploit subtle differences in isomer interactions with the stationary phase.[6][7]
-
Complexation and Crystallization: This method involves reacting the isomer mixture with a specific agent to form a salt or complex with one isomer, which can then be separated by filtration or crystallization due to differences in solubility.[8][9][10]
-
Selective Enclathration (Host-Guest Chemistry): This technique uses a "host" molecule to selectively encapsulate a specific "guest" isomer, allowing for its separation from the mixture.[3][11]
Q3: What is extractive distillation and how does it apply to pyridine isomers?
A3: Extractive distillation involves adding a high-boiling, non-volatile solvent (the extractive agent) to the isomer mixture.[4] This agent interacts differently with each isomer, altering their relative volatilities and making them easier to separate via distillation. The extractive agent is introduced near the top of the distillation column and flows downwards. For example, water can be used as an extractive solvent to separate pyridine from toluene.[5] The choice of agent is critical and depends on the specific isomers being separated.
Q4: Can chromatography reliably separate isomers like 3-picoline and 4-picoline?
A4: Yes, chromatography can be a powerful tool. While challenging, separation is achievable by optimizing several parameters:
-
Stationary Phase: Switching from a standard C18 column to a phenyl, cyano, or specialized column designed for hydrogen bonding can alter selectivity.[7][12]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of the pyridine isomers (most have a pKa between 5 and 6), significantly impacting their retention times.[12]
-
Technique: Advanced techniques like pH-zone-refining counter-current chromatography have been shown to successfully separate novel pyridine derivatives with high purity.[13]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Ineffective Separation via Fractional Distillation
Q: I am attempting to separate a mixture of 3-picoline and 4-picoline by fractional distillation, but the purity of my fractions is very low. What is going wrong?
A: This is a common and expected challenge. 3-picoline and 4-picoline have nearly identical boiling points (144°C and 145°C, respectively), making their separation by standard fractional distillation practically impossible, even with extensive energy resources.[1]
Solutions:
-
Switch to Azeotropic Distillation: Introduce an "entrainer" that forms azeotropes with the isomers. Using an aqueous solution of a C1-C6 monohydroxy alcohol as an entrainer can increase the boiling point difference between the azeotropes formed with each isomer, making separation more feasible.[14]
-
Employ Chemical Separation: React the mixture with a compound that selectively targets one isomer. For example, reacting a picoline mixture with a compound containing an aldehyde group can increase the boiling point difference between 3- and 4-picoline to over 40°C, allowing for simple distillation.[15] Another method involves using oxalic acid to selectively crystallize gamma-picoline (4-picoline) as an oxalate (B1200264) salt, leaving beta-picoline (3-picoline) in the mother liquor.[9][10]
Issue 2: Peak Tailing in HPLC Analysis
Q: My HPLC chromatograms for pyridine derivatives show significant peak tailing. How can I achieve sharper, more symmetrical peaks?
A: Peak tailing for basic compounds like pyridines is typically caused by strong, undesirable interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[12]
Solutions:
-
Adjust Mobile Phase pH: Operate at a pH that ensures the pyridine is in a consistent ionic state.
-
Low pH (e.g., < 4): The pyridine will be protonated. Adding a competing base (like triethylamine) to the mobile phase can help saturate the active silanol sites, reducing tailing.
-
High pH (e.g., > 8): The pyridine will be neutral. This often yields excellent peak shape but requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica (B1680970) dissolves at high pH.[12]
-
-
Change Stationary Phase: If using a standard C18 column, switch to a phase with different interaction mechanisms, such as a phenyl, cyano, or a polar-embedded phase, which can reduce silanol interactions.[12]
-
Use a Specialized Column: Consider columns specifically designed for separating basic compounds or those that operate in hydrogen-bonding mode, which can offer unique selectivity for isomers.[7]
Issue 3: Low Recovery After Complexation/Crystallization
Q: I used a complexation method to separate 2,6-lutidine from other isomers, but my final yield is very low. What are the potential causes and solutions?
A: Low recovery can stem from incomplete precipitation, dissolution of the product during washing, or decomposition.
Solutions:
-
Optimize Reaction Conditions: Ensure the stoichiometry of the complexing agent (e.g., urea (B33335) for 2,6-lutidine or cupric chloride for γ-picoline) is correct.[8][16] Temperature control is also crucial; for instance, the formation of gamma-picoline oxalate is achieved by slow cooling to 20-30°C to maximize crystallization.[9]
-
Refine Washing Steps: Wash the isolated crystals with a non-polar organic solvent in which the complex is insoluble to remove surface impurities without dissolving the product.[16]
-
Ensure Complete Recovery from the Complex: After separation, the pure isomer must be efficiently liberated from its complex. For oxalate salts, this can be achieved by dry distillation.[9] For copper complexes, steam distillation can be used to recover the non-complexed isomers first.[8]
Data Presentation
Table 1: Boiling Points of Common Pyridine Isomers
| Compound | Isomer | Boiling Point (°C) |
| Picoline (Methylpyridine) | 2-Picoline (α) | 128 - 129 |
| 3-Picoline (β) | 144 | |
| 4-Picoline (γ) | 145 | |
| Lutidine (Dimethylpyridine) | 2,3-Lutidine | 162 - 163 |
| 2,4-Lutidine | 157 | |
| 2,5-Lutidine | 157 | |
| 2,6-Lutidine | 144 | |
| 3,4-Lutidine | 165 | |
| 3,5-Lutidine | 170 |
Data sourced from multiple chemical suppliers and literature. Boiling points can vary slightly with atmospheric pressure.
Table 2: Comparison of Separation Techniques for Picoline Isomers (3-picoline vs. 4-picoline)
| Technique | Principle | Agents/Conditions | Achieved Purity | Reference |
| Azeotropic Distillation | Forms new azeotropes with different boiling points | Entrainer: Aqueous C1-C6 monohydroxy-alcohols | Improved separation efficiency | [14] |
| Chemical Reaction + Distillation | Reacts 4-picoline to increase its boiling point | Aldehyde-containing compound + solid catalyst | > 99% (3-picoline) | [15] |
| Complexation/Crystallization | Selective precipitation of one isomer | Anhydrous oxalic acid | Substantially pure 4-picoline | [9][10] |
| Selective Adsorption | Differential adsorption onto a zeolite | Potassium-exchanged type X zeolite adsorbent | High-purity 4-picoline | [17] |
Experimental Protocols
Protocol 1: Separation of γ-Picoline (4-Picoline) via Oxalate Salt Crystallization
This protocol is based on the principle that γ-picoline forms a substantially insoluble oxalate salt, while β-picoline and 2,6-lutidine do not under these conditions.[9][10]
Methodology:
-
Anhydrous Conditions: Start with a mixture of picoline isomers (e.g., from a beta-gamma picoline fraction). Render the mixture anhydrous by distilling off approximately 10% of the basic material.
-
Acid Addition: In a reaction vessel, add anhydrous oxalic acid to the mixture. The amount of oxalic acid should be molecularly equivalent to the amount of γ-picoline present in the mixture after the initial distillation step.
-
Dissolution: Gently heat the mixture to form a clear solution of oxalic acid dissolved in the pyridine bases.
-
Controlled Crystallization: Slowly cool the solution over a period of 1.5 to 3 hours to a temperature between 20°C and 30°C. This controlled cooling is critical to selectively crystallize the γ-picoline oxalate salt.
-
Isolation: Separate the precipitated crystals from the mother liquor (containing β-picoline and 2,6-lutidine) via centrifugation or vacuum filtration.
-
Liberation of γ-Picoline: Decompose the isolated oxalate salt by dry distillation. Heat the crystals in a distillation apparatus with a bath temperature of 150°C to 200°C. The γ-picoline will distill off, leaving behind the decomposed oxalic acid residue.
-
Final Purification: Stir the collected γ-picoline distillate with a concentrated aqueous sodium hydroxide (B78521) solution to remove any acidic decomposition byproducts, then dry the organic layer over solid sodium hydroxide.
Protocol 2: HPLC Method Development for Pyridine Isomer Separation
This protocol provides a starting point for developing an HPLC method to separate pyridine derivatives.
Methodology:
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
If separation is poor, switch to a Phenyl-Hexyl or a Cyano phase column to introduce different (pi-pi) interactions.[12]
-
For highly similar isomers, consider a specialized column such as a SHARC 1 column, which separates based on hydrogen bonding.[7]
-
-
Mobile Phase Preparation (Initial Conditions):
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile (ACN)
-
Start with an isocratic elution (e.g., 80% A / 20% B) or a shallow gradient (e.g., 10% to 50% B over 15 minutes).
-
-
Optimization - Addressing Poor Resolution:
-
pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 3 using formic acid, pH 5 using ammonium (B1175870) acetate). Analyze the sample under each condition to see how retention time and selectivity are affected.
-
Solvent Type: If using ACN, try substituting it with methanol. The different solvent properties can alter selectivity.
-
Additives: For peak tailing, add a competing base like 0.1% triethylamine (B128534) (TEA) to the mobile phase (ensure pH compatibility with the column).
-
-
Detection: Use a UV detector set to a wavelength where pyridines absorb, typically around 254-260 nm.[6]
Visualizations
References
- 1. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. US2767187A - Isolation of gamma picoline - Google Patents [patents.google.com]
- 9. US2818411A - Separation of gamma picoline - Google Patents [patents.google.com]
- 10. US2728771A - Separation of gamma picoline - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 15. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]
- 16. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
- 17. EP0173440A1 - Separation of picoline isomers - Google Patents [patents.google.com]
Sandmeyer-type reaction as an alternative synthesis route
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sandmeyer-type reactions as an alternative synthesis route.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in Sandmeyer reactions?
Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization of the starting aniline (B41778), premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.[1][2]
Q2: How can I determine if the initial diazotization step is complete?
A simple and effective method to verify the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the paper blue. A persistent blue color indicates that all of the primary aromatic amine has been consumed.[1]
Q3: What is the optimal temperature for a Sandmeyer reaction?
The diazotization step is critical and must be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][3] The subsequent reaction with the copper(I) salt is often conducted at a slightly elevated temperature, though this is highly dependent on the specific substrate and the desired product.[1]
Q4: Can I use a copper(II) salt instead of a copper(I) salt?
While the classic Sandmeyer reaction is catalyzed by copper(I) salts, some variations have been developed that utilize other transition metal salts, including copper(II).[1][2] However, for the traditional Sandmeyer reaction, copper(I) is the active catalyst.[1]
Q5: My reaction mixture has turned into a dark, tar-like substance. What is the likely cause?
The formation of dark, polymeric materials often points to the decomposition of the diazonium salt and subsequent radical side reactions. This can be triggered by elevated temperatures, the presence of impurities, or an incorrect reaction pH.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Diazotization | - Verify Reagent Stoichiometry: Ensure at least one equivalent of sodium nitrite (B80452) and a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl) are used.[1] - Monitor Temperature: Strictly maintain a temperature range of 0-5°C during the addition of sodium nitrite.[1] - Test for Excess Nitrous Acid: Use starch-iodide paper to confirm a slight excess of nitrous acid at the end of the diazotization step.[1] |
| Decomposition of Diazonium Salt | - Maintain Low Temperature: Keep the diazonium salt solution at 0-5°C at all times. - Use Immediately: Use the diazonium salt in the subsequent Sandmeyer step as soon as it is formed. Do not store the solution.[1] - Control Addition Rate: Add the diazonium salt solution slowly to the copper(I) salt solution to manage the reaction rate and temperature.[1] |
| Inactive Catalyst | - Use Freshly Prepared Cu(I) Salt: Copper(I) salts can oxidize over time. Using a freshly prepared or properly stored catalyst is recommended. - Ensure Complete Dissolution: Make sure the copper(I) salt is fully dissolved or adequately suspended in the appropriate acid before adding the diazonium salt. |
Issue 2: Formation of Significant Byproducts
Common Byproducts and Prevention Strategies
| Byproduct | Formation Mechanism | Prevention Strategy |
| Phenols | Reaction of the diazonium salt with water, especially at elevated temperatures. | Maintain strict temperature control (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction.[1] |
| Azo Compounds | Coupling of the diazonium salt with unreacted starting amine or other electron-rich aromatic compounds. | Ensure complete diazotization by using a slight excess of nitrous acid. Maintain a sufficiently acidic pH to suppress the coupling reaction.[1] |
| Biaryl Compounds | Dimerization of the aryl radical intermediate. | Use a sufficiently high concentration of the copper(I) salt to efficiently trap the aryl radical. Controlled, slow addition of the diazonium salt can also minimize radical-radical coupling.[1][2] |
Quantitative Data Summary
The following tables provide a summary of representative yields for various Sandmeyer-type reactions under different conditions.
Table 1: Sandmeyer Bromination Yields [4]
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Ethyl nitrite, Br₂, (NH₄)₂S₂O₈ | Not specified | Not specified | 55-80 |
| 2-Aminothiazole | CuBr, n-butyl nitrite | Acetonitrile | 60 | 46 (monobromo) |
| 2-Aminothiazole | CuBr₂, n-butyl nitrite | Acetonitrile | 25-65 | 79 (dibromo) |
| Arenediazonium salts | KBr, CuBr/CuBr₂ (10 mol%), dibenzo-18-crown-6, 1,10-phenanthroline | Acetonitrile | 20-25 | 56-99 |
Table 2: Sandmeyer Cyanation Yields [4]
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Arenediazonium o-benzenedisulfonimides | Tetrabutylammonium cyanide | Acetonitrile | Room Temp | 34-92 |
| Diazonium salts | KCN, CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂ | Acetonitrile | Room Temp | 52-93 |
Experimental Protocols
Protocol 1: Sandmeyer Chlorination of Aniline
This protocol is adapted from a procedure for the synthesis of chlorobenzene (B131634).
1. Diazotization of Aniline:
-
In a 600 mL beaker, combine 20 mL of aniline and 57 mL of distilled water.
-
While stirring on a magnetic stirrer, slowly add 57 mL of 37% hydrochloric acid in small portions.
-
Cool the mixture to 0°C or below in a salt-ice bath. A white precipitate of aniline hydrochloride will form.
-
In a separate container, dissolve 16 g of sodium nitrite in 33 mL of distilled water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature does not rise above 5°C.
-
Continue stirring for a few minutes after the addition is complete.
2. Sandmeyer Reaction:
-
In a 1 L three-neck round-bottom flask, dissolve 27.72 g of copper(I) chloride in 113 mL of 37% hydrochloric acid. The solution will be dark green to black.
-
Cool this solution to 0°C or below in a salt-ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and separate the lower organic layer (chlorobenzene).
-
Wash the organic layer sequentially with 30 mL of 37% hydrochloric acid, 30 mL of 10% sodium hydroxide (B78521) solution, and 30 mL of distilled water.
-
Dry the chlorobenzene over anhydrous calcium chloride.
-
The final product can be purified by distillation.
Protocol 2: Sandmeyer Bromination of 2-Amino-4-(trifluoromethyl)benzonitrile
This protocol describes the synthesis of a brominated aniline derivative.[5]
1. Diazotization:
-
Dissolve one equivalent of the starting aniline in 48% hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Purification:
-
Extract the product with dichloromethane.
-
Wash the organic layer with sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aryl bromide.
-
Further purification can be achieved by column chromatography.
Protocol 3: Sandmeyer Cyanation of an Aniline Substrate
This is a general procedure for the cyanation of anilines.
1. Diazotization:
-
Follow the diazotization procedure outlined in Protocol 1, using the desired aniline substrate.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.
-
Cool the cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature until nitrogen evolution ceases.
3. Work-up and Purification:
-
The work-up procedure will vary depending on the substrate but generally involves extraction of the product into an organic solvent, followed by washing and drying.
-
Purification is typically achieved through recrystallization or column chromatography.
Visualizations
Sandmeyer Reaction Mechanism
Caption: The two-step mechanism of the Sandmeyer reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Validation & Comparative
Reactivity Showdown: 3-Bromo-2-methylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions
A Comparative Guide for Synthetic Chemistry Professionals
In the synthesis of novel pharmaceuticals and complex organic materials, the strategic selection of building blocks is paramount. Halogenated pyridines are indispensable intermediates, frequently utilized in palladium-catalyzed cross-coupling reactions to forge critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide presents an objective, data-supported comparison of the reactivity between 3-bromo-2-methylpyridine and its 3-chloro counterparts in three cornerstone coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
The fundamental difference in performance between these substrates is governed by two opposing factors: the inherent electronic reactivity of the carbon-halogen bond and the steric hindrance imposed by substituents on the pyridine (B92270) ring.
-
Electronic Effects : The reactivity of aryl halides in palladium-catalyzed coupling reactions is principally dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[1][2][3] The weaker, more polarizable C-Br bond in this compound allows for faster oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond in 3-chloropyridines.[4] This translates to a requirement for milder reaction conditions and often results in higher yields.[3]
-
Steric Effects : The 2-methyl group in this compound, being ortho to the site of coupling, introduces significant steric hindrance.[5] This bulk can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing the reaction rate or necessitating the use of specialized bulky ligands to facilitate the coupling.[6][7]
This guide will dissect the interplay of these factors across different reaction types, providing researchers with the data needed to make informed decisions for optimizing their synthetic routes.
Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In this context, the superior intrinsic reactivity of the C-Br bond generally makes this compound a more efficient substrate than 3-chloropyridines, though catalyst and ligand choice is critical to overcoming steric challenges.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | DMF/H₂O, 120 °C, MW | 75-85% | [8] |
| 2 | 3-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | DMF/H₂O, 120 °C, MW | 40-55% | [8] |
| 3 | This compound | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Dioxane/H₂O, K₃PO₄, 90 °C | ~70-80% | Extrapolated from[9] |
| 4 | 3-Chloropyridine | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | t-BuOH, K₃PO₄, 100 °C | ~60-70% | Extrapolated from general principles |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8][10]
-
Solvent Addition : Add a degassed solvent mixture, typically Dioxane/Water or DMF/Water (e.g., 4:1 ratio).[8][11]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a specific ligand (e.g., SPhos, XPhos). For less reactive chlorides, a more active catalyst system is often necessary.[3]
-
Reaction : Heat the mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress using TLC or LC-MS.[8][11]
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[10]
Comparative Analysis of Reactivity in Buchwald-Hartwig Amination
For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend where aryl bromides are significantly more reactive than aryl chlorides.[4] The steric hindrance of the 2-methyl group in this compound is a key consideration, often requiring bulky, electron-rich phosphine (B1218219) ligands (Buchwald-type ligands) to achieve high efficiency.[5]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | Toluene (B28343), NaOBut, 80 °C | 60% | [12] |
| 2 | Aryl Chloride | Aniline | Pd(OAc)₂ / BrettPhos | Toluene, NaOBut, 110 °C | High Yields Reported | [13] |
| 3 | This compound | Morpholine | Pd₂(dba)₃ / RuPhos | Dioxane, NaOBut, 100 °C | ~85-95% | Extrapolated from general principles |
| 4 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | Dioxane, NaOBut, 100-120 °C | ~70-80% | Extrapolated from general principles |
Note: Data for entries 3 and 4 are representative examples based on established principles. The choice of ligand is critical for successful amination of sterically hindered and/or less reactive substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried reaction vessel, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOBut) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).[13]
-
Catalyst System : Add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%).[12][13]
-
Solvent and Degassing : Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and purge thoroughly with an inert gas.
-
Reaction : Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).[13]
-
Work-up and Purification : After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to yield the desired aryl amine.[13]
Comparative Analysis of Reactivity in Sonogashira Coupling
The Sonogashira reaction, for the formation of C(sp)-C(sp²) bonds, also shows a strong dependence on the halide. The reactivity order is I > Br >> Cl, making 3-chloropyridines significantly less reactive substrates that often require higher temperatures and catalyst loadings.[14]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF, 100 °C | High Yields Reported | [15] |
| 2 | 3-Amino-5-bromopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | THF, Et₃N, Reflux | Good Yields Reported | [16] |
| 3 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N, 70 °C | ~80-90% | Extrapolated from general principles |
| 4 | 3-Chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, 100 °C | ~40-60% | Extrapolated from general principles |
Note: Data for entries 3 and 4 are representative examples. Copper-free Sonogashira protocols may also be employed, particularly for sensitive substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or a mixture of THF and an amine base (e.g., triethylamine (B128534) or diisopropylamine).[15][16]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[16]
-
Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction is typically complete within a few hours.[15]
-
Work-up and Purification : Quench the reaction with aqueous ammonium (B1175870) chloride or water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography on silica gel.
Visualizing the Reaction Dynamics
To better understand the underlying principles of these coupling reactions, the following diagrams illustrate the catalytic cycle and a decision-making workflow.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. benchchem.com [benchchem.com]
Aryl Bromides vs. Aryl Iodides in Suzuki-Miyaura Coupling: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. A critical parameter influencing the efficiency of this reaction is the choice of the aryl halide. This guide provides a detailed comparison of the performance of aryl bromides and aryl iodides in the Suzuki-Miyaura coupling, supported by experimental data and protocols to aid researchers in their synthetic endeavors.
Performance Comparison: Reactivity and Reaction Conditions
The fundamental difference between aryl iodides and aryl bromides in the Suzuki-Miyaura coupling lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This disparity directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The weaker C-I bond undergoes oxidative addition more readily, leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to aryl bromides.[1]
This general reactivity trend of I > Br is a consistent theme across many palladium-catalyzed cross-coupling reactions.[1] Consequently, aryl iodides often outperform aryl bromides, reacting under milder conditions and frequently providing higher yields.[1] However, there can be nuances to this reactivity. For instance, some studies have observed that with certain catalyst systems, such as those employing "classical" Pd/PPh₃, aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures (e.g., ~50 °C) compared to their bromide counterparts.[3] This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[3]
The following table summarizes the typical performance differences between aryl bromides and aryl iodides in Suzuki-Miyaura coupling based on illustrative data.
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) |
| Substrate | 4-Iodotoluene | 4-Bromotoluene |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ | Na₂CO₃ |
| Solvent | Toluene/EtOH/H₂O | Toluene/EtOH/H₂O |
| Temperature | 80 °C | 100 °C |
| Time | 2 h | 12 h |
| Yield | 95% | 85% |
This data is illustrative of general trends reported in the literature.[1]
The Catalytic Cycle: A Visual Representation
The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
The following is a general and representative experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted to compare the reactivity of an aryl bromide and an aryl iodide.
Materials:
-
Aryl halide (aryl bromide or aryl iodide, 1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (0.02 mmol), and base (1.5 mmol).
-
Add the solvent system to the reaction vessel.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified reaction time.
-
Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Conclusion
References
Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide to Alternatives for 3-Bromo-2-methylpyridine
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, 2,3-disubstituted pyridines represent a critical structural motif. 3-Bromo-2-methylpyridine has traditionally served as a versatile building block for introducing the 2-methyl-3-pyridyl moiety, primarily through palladium-catalyzed cross-coupling reactions. However, the choice of starting material can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their synthetic endeavors.
This comparison will focus on the performance of alternative reagents in the widely used Suzuki-Miyaura cross-coupling reaction, with additional insights into other relevant transformations like the Sonogashira and Buchwald-Hartwig reactions. The primary alternatives to be discussed are other 3-halo-2-methylpyridines (chloro and iodo derivatives), 2-methyl-3-pyridyl triflate, and the corresponding potassium 2-methyl-3-pyridyltrifluoroborate.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the coupling partner is paramount, and in the case of halopyridines, the general trend of reactivity is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst.
While a direct head-to-head comparison of all alternatives under identical conditions is scarce in the literature, a compilation of data from various sources allows for a meaningful performance evaluation.
Table 1: Comparison of this compound and its Analogs in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| This compound | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~70-80 | [1] |
| 3-Chloro-2-methylpyridine (B1302946) | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~50-60 | [1] |
| 3-Iodo-2-methylpyridine (B88220) | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | N/A | 93 | [2] |
| 2-Methyl-3-pyridyl Triflate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | N/A | 75-90** | [3] |
* Yields are estimated based on graphical data for 3-halopyridines in a microwave-assisted Suzuki-Miyaura reaction. The original paper did not specify a 2-methyl substituent, but the trend is expected to be similar.[1] ** Yields reported for the coupling of various 3-pyridyl triflates with alkenyl pinacol (B44631) boronates; yields with phenylboronic acid are expected to be in a similar range.[3]
From the table, it is evident that 3-Iodo-2-methylpyridine offers the highest yield, albeit at a higher temperature. The reactivity difference between the bromo and chloro analogs is also clear, with the bromo derivative providing a significantly higher yield under the same reaction conditions.[1] 2-Methyl-3-pyridyl triflate also demonstrates excellent reactivity, providing high yields under relatively mild conditions.
Alternative Synthetic Strategies
Beyond simple substitution of the leaving group, alternative synthetic strategies can be employed to generate the desired 2-methyl-3-pyridyl linkage.
Potassium 2-methyl-3-pyridyltrifluoroborate
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in Suzuki-Miyaura reactions. They can be synthesized from the corresponding boronic acids or via an in-situ quench of an organolithium or Grignard reagent.[4]
The Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates with aryl halides proceeds in good to excellent yields.[5] This approach reverses the roles of the coupling partners, where the pyridine (B92270) moiety is the nucleophile and the aryl group is the electrophile. This can be advantageous when the desired aryl halide is more readily available or when the corresponding arylboronic acid is unstable.
Direct C-H Functionalization
A more atom-economical approach is the direct C-H functionalization of 2-methylpyridine. This strategy avoids the pre-functionalization of the pyridine ring with a halogen or triflate. While challenging due to the inherent reactivity of the pyridine ring, methods for the direct arylation of pyridines at the C3 position are being developed. These reactions often require specific directing groups or specialized catalyst systems.
Performance in Other Cross-Coupling Reactions
The reactivity trends observed in the Suzuki-Miyaura coupling are generally applicable to other palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: For the formation of C-C triple bonds, the reactivity order of I > Br > Cl is also observed. 3-Iodo-2-methylpyridine would be the most reactive substrate, allowing for milder reaction conditions. Protocols for the Sonogashira coupling of 3-bromopyridines are well-established and can be adapted for this compound.[6][7]
-
Buchwald-Hartwig Amination: In C-N bond formation, aryl bromides are significantly more reactive than aryl chlorides.[8] The reactivity trend is generally I > Br > OTf > Cl.[8] Therefore, this compound would be a more efficient substrate than 3-chloro-2-methylpyridine for this transformation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Halopyridines
The following is a general procedure that can be adapted for 3-bromo-, 3-chloro-, and 3-iodo-2-methylpyridine.
Materials:
-
3-Halo-2-methylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., a benzimidazolium salt, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
To a microwave vial, add the 3-halo-2-methylpyridine, phenylboronic acid, palladium catalyst, ligand, and base.
-
Add the solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 10 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This is a generalized protocol based on a literature procedure for halopyridines.[1] Optimal conditions may vary depending on the specific substrate and desired product.
General Procedure for Suzuki-Miyaura Coupling of 2-Methyl-3-pyridyl Triflate
Materials:
-
2-Methyl-3-pyridyl triflate (1.0 eq)
-
Alkenyl pinacol boronate or Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (10 mol%)
-
K₃PO₄ (3.0 eq)
-
Dioxane
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the 2-methyl-3-pyridyl triflate, boronic acid/ester, Pd(PPh₃)₄, and K₃PO₄.
-
Add dioxane and stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Decision-Making Workflow
The selection of the most appropriate reagent depends on a variety of factors including cost, availability, required reactivity, and the specific synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a 2-methyl-3-pyridyl precursor.
Conclusion
While this compound remains a reliable and effective reagent, a thorough evaluation of its alternatives can lead to significant process improvements. For reactions where high reactivity and mild conditions are paramount, 3-iodo-2-methylpyridine and 2-methyl-3-pyridyl triflate are superior choices, often justifying their potentially higher cost. 3-Chloro-2-methylpyridine stands as a more economical option, particularly for large-scale syntheses where harsher reaction conditions can be implemented and lower yields are acceptable. Furthermore, exploring alternative synthetic strategies, such as utilizing potassium 2-methyl-3-pyridyltrifluoroborate or developing direct C-H activation protocols, can open new avenues for the efficient and sustainable synthesis of 2,3-disubstituted pyridines. This guide provides the necessary data and frameworks to assist researchers in navigating these choices and optimizing their synthetic routes.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of heterocyclic chemistry, substituted pyridines are of paramount importance as core structures in numerous pharmaceuticals and functional materials. This guide provides a detailed comparison of the Suzuki-Miyaura coupling performance of two isomeric building blocks: 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. This analysis is supported by experimental data to inform catalyst selection, reaction optimization, and synthetic strategy.
Executive Summary
The relative positions of the bromine atom and the methyl group on the pyridine (B92270) ring significantly influence the reactivity of this compound and 2-Bromo-3-methylpyridine in Suzuki-Miyaura coupling reactions. While both are valuable substrates, their steric and electronic profiles lead to differences in reaction kinetics and overall yields. Experimental data suggests that 2-Bromo-3-methylpyridine can readily participate in high-yielding Suzuki couplings under standard conditions. In contrast, while this compound is also a viable substrate, achieving comparable yields may require careful optimization of the catalytic system and reaction parameters due to potential steric hindrance from the adjacent methyl group.
Data Presentation: A Quantitative Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of the two isomers with arylboronic acids.
| Bromopyridine Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 | [2] |
Discussion of Reactivity
2-Bromo-3-methylpyridine: In this isomer, the bromine atom is at the 2-position, and the methyl group is at the 3-position. The bromine atom is readily accessible for oxidative addition to the palladium catalyst. The adjacent methyl group at the 3-position exerts a moderate electronic donating effect, which can slightly activate the C-Br bond towards oxidative addition. The steric hindrance from the 3-methyl group on the approaching palladium catalyst is generally considered to be less significant.
This compound: Here, the bromine atom is at the 3-position, and the methyl group is at the 2-position. The primary factor influencing its reactivity is the steric hindrance imposed by the adjacent methyl group at the 2-position. This steric bulk can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle. However, with the appropriate choice of a less sterically demanding and highly active catalyst, such as one employing a ferrocenyl-based phosphine (B1218219) ligand (e.g., dppf), high yields can still be achieved.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic Acid[1]
Materials:
-
2-Bromo-3-methylpyridine
-
4-Nitrophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous Potassium Phosphate (3.0 mmol, 3.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-Methyl-2-(4-nitrophenyl)pyridine.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[2]
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Add 1,4-Dioxane (4 mL) and Water (1 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-methyl-3-phenylpyridine.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
Both this compound and 2-Bromo-3-methylpyridine are effective substrates for the Suzuki-Miyaura cross-coupling reaction, a critical transformation in the synthesis of valuable chemical entities. The choice between these isomers may depend on the desired substitution pattern of the final product. However, for synthetic planning, it is important to consider the potential for steric hindrance with this compound, which may necessitate the use of more specialized and highly active palladium catalysts to achieve optimal yields. In contrast, 2-Bromo-3-methylpyridine appears to be a more straightforward coupling partner under standard Suzuki-Miyaura conditions. The experimental data provided serves as a valuable starting point for the development and optimization of synthetic routes utilizing these versatile building blocks.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to DFT Studies on 3-Bromo-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recent Density Functional Theory (DFT) studies on 3-Bromo-2-methylpyridine and its derivatives. By summarizing key computational methodologies and quantitative data, this document aims to offer researchers a clear overview of the theoretical approaches used to characterize these versatile compounds, which are pivotal intermediates in organic synthesis and medicinal chemistry.
Overview of Computational Approaches
DFT has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of pyridine (B92270) derivatives.[1] It offers a balance between computational cost and accuracy, making it more advantageous for experimentalists than traditional ab initio Hartree–Fock (HF) calculations for properties like vibrational frequencies and geometric parameters.[1] The most prevalent functional used in the surveyed studies is Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve reliable results.[1][2][3]
The following table summarizes the computational protocols employed in recent DFT studies on various bromo-methylpyridine derivatives.
Table 1: Comparison of DFT Computational Protocols for Bromo-methylpyridine Derivatives
| Derivative Studied | DFT Functional | Basis Set | Software | Reference |
| 6-amino-3-bromo-2-methylpyridine | B3LYP | 6-311++G(d,p) | Gaussian 09 | [2] |
| 3-bromo-2-hydroxypyridine | B3LYP | 6-311++G(d,p) | Gaussian 09 | [1][4] |
| 5-aryl-2-methylpyridin-3-amine series | B3LYP | 6-31G(d,p) | Gaussian 09 | [3] |
| 6-bromo-2-methylpyridin-3-amine | B3LYP | 6–311g++(d, p) | Not Specified | [5] |
| 6-bromo-3-(...)-imidazo[4,5-b]pyridine | B3LYP | 6–311G(d,p) | Not Specified | [6] |
| 2-bromo-3-hydroxy-6-methyl pyridine | B3LYP | 6-311G(d,p) | Gaussian (unspecified) | [7] |
Below is a generalized workflow for performing DFT analysis on such derivatives, from initial structure input to final property analysis.
Caption: A generalized workflow for DFT analysis of pyridine derivatives.
Comparative Analysis of Calculated Properties
DFT calculations provide valuable quantitative data on the electronic structure of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular dipole moment. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.
The diagram below illustrates how different DFT-calculated descriptors correlate with macroscopic chemical and biological properties.
Caption: Relationship between DFT descriptors and molecular properties.
The following table presents a comparison of calculated electronic properties for several this compound derivatives and related isomers from different studies.
Table 2: Comparison of Calculated Electronic Properties for Bromo-methylpyridine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 6-bromo-2-methylpyridin-3-amine | -5.58 | -0.98 | 4.60 | 3.653 | [5] |
| 6-bromo-3-(...)-imidazo[4,5-b]pyridine | Not Reported | Not Reported | 2.3591 | Not Reported | [6] |
| 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Not Reported | Not Reported | Not Reported | 3.9239 | [3] |
| 2-methyl-5-phenylpyridin-3-amine | Not Reported | Not Reported | Not Reported | 2.7658 | [3] |
| Unsubstituted Pyridine (for comparison) | Not Reported | Not Reported | Not Reported | 2.364 | [5] |
Note: Direct comparison should be made cautiously as different basis sets were used. The study on 5-aryl-2-methylpyridin-3-amine derivatives (an isomer) reported a range of dipole moments from ~2.76 to ~3.92 Debye.[3]
These studies demonstrate that substitutions on the pyridine ring significantly influence the electronic properties. For example, all analyzed methylpyridine derivatives in one study exhibited higher dipole moments than unsubstituted pyridine, indicating enhanced molecular polarity.[5] Such computational insights are crucial for designing molecules with specific electronic characteristics for applications in materials science or as potential drug candidates.
Application in Elucidating Molecular Properties
Vibrational Spectra Analysis: DFT calculations are highly effective for predicting and interpreting vibrational spectra (Infrared and Raman).[8] The theoretical spectra often show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes.[8] For instance, in a study on 2-bromo-5-methylpyridine, DFT was used to definitively assign the CH3 symmetric stretching frequency at 2963 cm⁻¹ and the symmetric bending mode at 1345 cm⁻¹.[8] This computational approach is invaluable for understanding how substituents and protonation affect the vibrational frequencies of this compound derivatives.[8]
Reactivity and Biological Activity Prediction: The frontier molecular orbitals (HOMO and LUMO) are key to understanding a molecule's reactivity.[8] The HOMO-LUMO energy gap can describe charge transfer mechanisms within the molecule.[2] In studies involving drug development, these calculations are often paired with molecular docking simulations. For example, a computational study on various methylpyridine derivatives investigated their binding affinities against human kinesin Eg5, a promising cancer chemotherapy target. The study found that 6-bromo-2-methylpyridin-3-amine displayed the highest binding affinity (–6.0 kcal/mol) among the tested compounds, significantly higher than unsubstituted pyridine (–4.0 kcal/mol).[5] This highlights how DFT can guide the selection of promising candidates for further experimental validation.
References
- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Mono… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Hydrochloride [benchchem.com]
Unraveling the Byproducts in 3-Bromo-2-methylpyridine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 3-Bromo-2-methylpyridine, a key building block in pharmaceutical chemistry, presents challenges in achieving high purity. Understanding and characterizing the byproducts of common synthetic routes is critical for process optimization and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, supported by experimental data and detailed analytical protocols.
Two principal synthetic pathways are commonly employed for the synthesis of this compound: direct bromination of 2-methylpyridine (B31789) (2-picoline) and a multi-step synthesis commencing from 2-chloro-3-nitropyridine. Each route, while viable, is accompanied by the formation of distinct byproducts that can complicate purification and impact yield.
Comparison of Synthetic Routes and Major Byproducts
The choice of synthetic route has a significant impact on the byproduct profile. Direct bromination is a more direct approach but often suffers from a lack of regioselectivity, leading to isomeric impurities. The multi-step synthesis offers greater control over the final product but involves more synthetic steps, each with the potential for incomplete conversion and the generation of pathway-specific impurities.
| Synthetic Route | Major Byproduct(s) | Key Separation Challenge | Reported Yield of this compound |
| Direct Bromination of 2-Methylpyridine | 5-Bromo-2-methylpyridine, Di-brominated pyridines | Similar boiling points and chromatographic behavior of isomers.[1][2] | Low, around 12% after purification.[1][3] |
| Multi-step Synthesis | Unreacted intermediates (e.g., 2-methyl-3-nitropyridine, 2-methyl-3-aminopyridine), Phenolic impurities (in Sandmeyer reaction).[4] | Dependent on the specific intermediate. | Generally higher than direct bromination.[4] |
Characterization of Byproducts
Accurate identification and quantification of byproducts are paramount. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis of the reaction mixture.
Analytical Techniques for Byproduct Identification
| Technique | Purpose | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Provides retention times for separating isomers and mass spectra for structural elucidation of byproducts.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment. | Allows for the determination of the relative percentages of the main product and impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the desired product and byproducts. | Distinct chemical shifts and coupling patterns help differentiate between isomers like this compound and 5-Bromo-2-methylpyridine.[3][6][7] |
Experimental Protocols
Synthesis of this compound via Direct Bromination
This protocol is adapted from established methods for the direct bromination of 2-picoline.[3][8]
Materials:
-
2-Methylpyridine (2-picoline)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Concentrated hydrochloric acid (HCl)
-
8 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred mixture of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise.
-
Heat the mixture to 100°C.
-
Add bromine (40.0 g) dropwise over 1 hour at 100°C.
-
Continue stirring for an additional 30 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
Acidify the solution with concentrated hydrochloric acid.
-
Wash the acidic solution with ethyl acetate.
-
Make the aqueous layer basic with an 8 M aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield this compound as a colorless oil.[3]
Characterization by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The mass spectrometer will acquire mass spectra of the eluting components, allowing for their identification by comparing with spectral libraries and fragmentation patterns.
Visualizing the Synthesis and Analysis
Synthesis Pathways
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(38749-79-0) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Base-Catalyzed Isomerization of 3-Bromopyridines for 4-Selective Functionalization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of base-catalyzed isomerization strategies for 3-bromopyridines, facilitating selective C-4 functionalization. This approach leverages the conversion of readily available 3-bromopyridines into their more reactive 4-bromo isomers, which can then undergo selective nucleophilic aromatic substitution.
The primary method discussed involves a tandem isomerization/substitution reaction, where the isomerization to the 4-bromopyridine (B75155) intermediate is the key step. This guide presents experimental data from seminal studies in the field, focusing on the efficiency of different base systems in promoting this transformation, leading to the synthesis of 4-alkoxy, 4-amino, and 4-hydroxypyridines.
Performance Comparison of Base Systems
The base-catalyzed isomerization of 3-bromopyridine (B30812) is effectively a precursor step to a subsequent nucleophilic substitution at the 4-position. Therefore, the performance of the base is best evaluated by the overall yield and regioselectivity of the final 4-substituted product. The two primary base systems investigated are the organic superbase tert-butyl-imino-tris(dimethylamino)phosphorane (P₄-t-Bu) and potassium hydroxide (B78521) (KOH) complexed with 18-crown-6.
4-Selective Etherification
The 4-selective etherification of 3-bromopyridine with various alcohols has been optimized to achieve high yields and selectivities. The data below showcases the reaction's performance under different conditions, highlighting the effect of the base and additives.
| Entry | 3-Bromopyridine:Alcohol Ratio | Base (equiv.) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Total Yield (%)[1] | 4:3-Selectivity[1] |
| 1 | 1:4 | KOH (2.0) | None | DMA | 100 | 14 | 54 | 2.4:1 |
| 2 | 1:2 | KOH (2.0) | None | DMA | 100 | 14 | 65 | 5.5:1 |
| 3 | 1:1 | KOH (2.0) | None | DMA | 100 | 14 | 64 | 8.1:1 |
| 4 | 1.5:1 | KOH (2.0) | None | DMA | 100 | 14 | 67 | 8.6:1 |
| 5 | 2:1 | KOH (2.0) | None | DMA | 100 | 14 | 95 | 12.6:1 |
| 6 | 4:1 | KOH (2.0) | None | DMA | 100 | 14 | 90 | 11.9:1 |
| 7 | 1.5:1 | KOH (2.0) | KBr (50) | DMA | 100 | 14 | 76 | >14:1 |
| 8 | 1.5:1 | P₄-t-Bu (1.3) | KBr (50) | DMA | 100 | 14 | 70 | >6:1 |
Yields and selectivities were determined by ¹H NMR spectroscopy of the crude reaction mixtures. Total yield represents the combined amount of 4- and 3-substituted isomeric products.
4-Selective Amination and Hydroxylation
The methodology has been successfully extended to include nitrogen and oxygen nucleophiles, providing access to valuable 4-aminopyridine (B3432731) and 4-hydroxypyridine (B47283) derivatives.
| Nucleophile | Product | Base | Yield of 4-Substituted Product (%) | 4:3-Selectivity |
| Indoline | 4-(Indolin-1-yl)pyridine | KOH | 79 | 19:1 |
| 5-Bromoindoline | 5-Bromo-1-(pyridin-4-yl)indoline | KOH | 75 | >20:1 |
| Water | 4-Hydroxypyridine | KOH | 51 | 10:1 |
Reaction Mechanism and Experimental Workflow
The base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine is proposed to proceed through a pyridyne intermediate.[1][2][3] The subsequent 4-selective substitution is driven by the greater reactivity of the 4-bromo isomer towards nucleophilic aromatic substitution (SNAr).[2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of halopyridines is crucial for designing efficient synthetic routes. This guide provides a comparative analysis of the reaction kinetics of different halopyridines in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols. The reactivity of halopyridines is not governed by a single trend; it is a nuanced interplay between the nature of the halogen, the nucleophile, the solvent, and the specific substitution pattern on the pyridine (B92270) ring.
Comparative Reaction Kinetics of 2-Halopyridines
The rate of nucleophilic aromatic substitution on halopyridines is highly dependent on the identity of the halogen leaving group. The observed reactivity trend can be inverted based on the nature of the nucleophile, which points to a shift in the rate-determining step of the reaction mechanism.
Typically, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] In these cases, the reaction is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect. This leads to the characteristic reactivity order of F > Cl > Br > I.[3]
However, when the second step—the expulsion of the leaving group—becomes rate-limiting, the trend is reversed, favoring the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength. This is often observed with highly charged, localized nucleophiles like thiolates.[4]
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320[5] | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1[5] | |
| 2-Fluoropyridine | Benzyl Alcohol | NMP | - | F > Cl > Br > I[4] |
| 2-Chloropyridine | Benzyl Alcohol | NMP | - | |
| 2-Bromopyridine | Benzyl Alcohol | NMP | - | |
| 2-Iodopyridine | Benzyl Alcohol | NMP | - | |
| 2-Fluoropyridine | Sodium Thiophenoxide | HMPA | - | I > Br > Cl > F[4] |
| 2-Chloropyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Bromopyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Iodopyridine | Sodium Thiophenoxide | HMPA | - |
Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.
A different reactivity pattern is observed in the substitution reactions of N-methylpyridinium compounds. For these substrates, the reaction with piperidine (B6355638) in methanol (B129727) shows a leaving group order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[3][6] This departure from the typical "element effect" is attributed to a change in the rate-determining step, which in this case is the deprotonation of the addition intermediate.[6][7]
Table 2: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate | k3 (103 M-2s-1 at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I[6] |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 |
Data sourced from Bowler et al. (2014). The reactions are first-order in substrate and second-order in piperidine.[6]
Mechanistic Insights & Visualizations
The SNAr reaction of halopyridines is a two-step process. The first step involves the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The second step is the elimination of the halide ion to restore the aromaticity of the ring.
Experimental Protocols
Accurate determination of reaction kinetics is essential for a quantitative comparison. A common and reliable method is UV-Vis spectrophotometry, which is used to monitor the reaction progress under pseudo-first-order conditions.
Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile (B52724) or DMSO).
-
Prepare a series of buffer solutions containing the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order conditions.[8]
-
-
Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).[9]
-
Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting halopyridine should have minimal absorbance at this wavelength.
-
-
Kinetic Measurement:
-
Pipette the nucleophile solution (e.g., 2.5 mL) into a quartz cuvette and place it in the holder. Allow it to equilibrate to the set temperature.[9]
-
Initiate the reaction by injecting a small volume of the halopyridine stock solution (e.g., 10-20 µL) into the cuvette. Mix quickly and thoroughly.[9]
-
Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the nucleophile concentration ([Nu]). The relationship is given by the equation: kobs = k2[Nu].
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Safe Disposal of 3-Bromo-2-methylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-Bromo-2-methylpyridine, a compound recognized for its potential hazards, including skin and eye irritation and its combustible nature.[1][2] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.[3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[4]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.[4][5]
Step-by-Step Disposal Procedure
The recommended and compliant method for the disposal of this compound is through an approved chemical waste disposal service.[1][6] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated absorbent materials), in a designated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Combustible," "Skin Irritant," "Eye Irritant").
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Maintain an inventory of the accumulated waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste manifest, including the chemical name, quantity, and hazard information, to the disposal service.
-
Follow all institutional and local regulations for the transfer of hazardous waste.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.[5] Wearing the appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Collect the contaminated material into a sealed container for disposal as hazardous waste.[5] For large spills, contact your institution's emergency response team.
Summary of Chemical and Physical Properties
For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C6H6BrN |
| Molecular Weight | 172.02 g/mol [2] |
| Appearance | Colorless to light orange to yellow clear liquid or solid[2] |
| Boiling Point | 173 °C (lit.)[3] |
| Flash Point | 78.9 °C (174.0 °F) - closed cup[2] |
| Density | 1.495 g/mL at 25 °C[2] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methylpyridine. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and first-aid measures.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| Protection Type | Specific Requirements | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][3][4] |
| Skin Protection | Chemical-impermeable gloves. Fire/flame resistant and impervious clothing. Protective boots may be required based on the scale of handling. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][5] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation occurs. For lower concentrations, a dust mask (type N95 or equivalent) may be sufficient. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Detailed Protocols
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]
-
Ignition Sources: This is a combustible liquid; keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][6]
-
Storage: Store the chemical in a cool, dark, and well-ventilated place with the container tightly closed.[1][6][7]
Spill and Accidental Release Measures:
-
Evacuation: Evacuate personnel to a safe area.[3]
-
Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[3][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]
-
Cleanup: Use non-sparking tools and explosion-proof equipment. Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[5]
Disposal Plan:
-
Waste Collection: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
-
Professional Disposal: Disposal must be carried out by qualified personnel who are knowledgeable about all applicable regulations and safety precautions.[7]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
First-Aid Procedures:
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] If skin irritation persists, seek medical attention. Contaminated clothing should be removed and washed before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical advice.[1]
-
If Inhaled: Move the individual to fresh air and keep them in a position that is comfortable for breathing.[3][6] If the person feels unwell, call a poison control center or a doctor.[1][6]
-
If Swallowed: Rinse the mouth with water.[1][6] Call a poison control center or a doctor if you feel unwell.[1][6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
